Propyl isocyanate
Description
Historical Context and Evolution of Isocyanate Chemistry
The journey of isocyanate chemistry began in the 19th century, with the first synthesis of a monoisocyanate and the subsequent formation of urethanes demonstrated by Wurtz in 1849. imenpol.com This foundational work laid the groundwork for future discoveries. A pivotal moment arrived in 1937 when Otto Bayer and his team at I.G. Farben in Germany developed the diisocyanate polyaddition process. imenpol.comtheinventors.orgthoughtco.com This invention, which led to the creation of polyurethanes, was a landmark achievement that transformed isocyanate chemistry from an academic curiosity into a cornerstone of the polymer industry. theinventors.orgresearchgate.net
The initial focus was on creating alternatives to existing materials like nylon, leading to the development of polyurethane fibers and elastomers. imenpol.comresearchgate.net The large-scale production of isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) was predominantly based on the reaction of amines with the highly toxic chemical phosgene (B1210022). rsc.org While effective, the hazards associated with phosgene have driven research towards safer, non-phosgene synthesis routes in recent decades. rsc.org The evolution of isocyanate chemistry has been marked by a continuous search for new applications, improved synthesis methods, and a deeper understanding of the structure-property relationships of the resulting polymers. mdpi.com
Significance of Propyl Isocyanate in Modern Organic Synthesis and Materials Science
While large-volume isocyanates like MDI and TDI dominate the polyurethane market, monofunctional isocyanates such as this compound serve as crucial reagents and building blocks in specialized applications. The high electrophilicity of the carbon atom in the isocyanate group makes it highly susceptible to attack by nucleophiles like alcohols, amines, and water, forming stable urethane (B1682113) and urea (B33335) linkages, respectively. noaa.govnih.gov
A significant area where the this compound structure is paramount is in the creation of bifunctional reagents for materials science, most notably 3-(triethoxysilyl)this compound (TEPIC). sciengine.com In this derivative, the propyl group acts as a stable spacer between the highly reactive isocyanate group and a hydrolyzable triethoxysilyl group. sigmaaldrich.comfishersci.ca This dual functionality allows TEPIC to act as a molecular bridge, or coupling agent, between inorganic and organic materials. google.com The triethoxysilyl end can form strong covalent bonds with inorganic substrates like glass and silica (B1680970), while the isocyanate end can react with organic polymers. sciengine.comfishersci.ca This has led to its use in:
Surface Modification : Creating self-assembled monolayers to alter the surface properties of materials, such as increasing hydrophobicity. sciengine.com
Adhesion Promotion : Enhancing the bond between different layers in coatings and sealants. google.com
Polymer Crosslinking : Improving the mechanical strength and thermal stability of polymers by creating a networked structure.
In organic synthesis, this compound is used to introduce a propylcarbamoyl group into molecules, which is a key step in the preparation of various chemical intermediates and active pharmaceutical ingredients. nih.govarchivemarketresearch.com
Table 2: Key Reactions of the Isocyanate Group
| Reactant Type | Resulting Linkage | Significance |
|---|---|---|
| Alcohol (R'-OH) | Urethane | Foundation of polyurethane chemistry. imenpol.comthoughtco.com |
| Amine (R'-NH₂) | Urea | Used in synthesis of polyureas and other derivatives. imenpol.com |
| Water (H₂O) | Amine + CO₂ | A key reaction in the formation of polyurethane foams. noaa.gov |
Current Research Landscape and Academic Focus on this compound
Current research involving the this compound motif is vibrant and primarily focused on advanced materials and polymer chemistry. A major trend is the synthesis of novel, well-defined block and statistical copolymers using this compound derivatives. mdpi.comnih.gov
Recent studies have demonstrated the synthesis of statistical and block copolymers of n-hexyl isocyanate and 3-(triethoxysilyl)this compound (TESPI) through coordination polymerization. mdpi.comnih.gov This research aims to create polymers with precisely controlled molecular weights, structures, and thermal properties. mdpi.com The ability to create block copolymers, where one block (e.g., from TESPI) can interact with surfaces and the other block imparts different properties, opens up possibilities for creating nano-structured materials and functional coatings. mdpi.comnih.gov
Key research areas include:
Controlled Polymerization: Developing advanced polymerization techniques, such as anionic and coordination polymerization, to synthesize polyisocyanates with specific architectures and functionalities. mdpi.comresearchgate.net
Bio-based Isocyanates: A broader trend in isocyanate chemistry is the development of synthesis routes from renewable resources to reduce reliance on petrochemical feedstocks, although this is still an emerging area for aliphatic isocyanates. rsc.orgmdpi.com
Advanced Functional Materials: Utilizing the reactivity of the isocyanate group in derivatives like TEPIC for applications in organo-photocatalysis, the development of chiral stationary phases for chromatography, and creating novel organic-inorganic hybrid materials. sigmaaldrich.com
The global market for this compound is projected to grow, driven by its applications as a chemical reagent and an intermediate in the pharmaceutical industry, which in turn fuels further research and development. archivemarketresearch.comdataintelo.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isocyanatopropane | |
|---|---|---|
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InChI |
InChI=1S/C4H7NO/c1-2-3-5-4-6/h2-3H2,1H3 | |
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InChI Key |
OQURWGJAWSLGQG-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCN=C=O | |
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Molecular Formula |
C4H7NO | |
| Record name | N-PROPYL ISOCYANATE | |
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DSSTOX Substance ID |
DTXSID5051571 | |
| Record name | Propyl isocyanate | |
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Molecular Weight |
85.10 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propyl isocyanate appears as a colorless liquid with a pungent odor. Very toxic by ingestion. May be toxic by skin absorption and inhalation. Insoluble in water but reacts with water to produce a toxic vapor. Used to make other chemicals., Colorless liquid with pungent odor; [CAMEO] | |
| Record name | N-PROPYL ISOCYANATE | |
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CAS No. |
110-78-1 | |
| Record name | N-PROPYL ISOCYANATE | |
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| Record name | Propyl isocyanate | |
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| Record name | PROPYL ISOCYANATE | |
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Reaction Mechanisms and Chemical Reactivity of Propyl Isocyanate
Fundamental Electrophilic Nature and Resonance Structures of the Isocyanate Group
The chemical behavior of propyl isocyanate is dominated by the electrophilic character of the central carbon atom within the isocyanate group. rsc.org This carbon is bonded to two highly electronegative atoms, nitrogen and oxygen, which withdraw electron density, rendering the carbon atom electron-deficient and highly susceptible to attack by nucleophiles. rsc.orgpatsnap.com
The electronic distribution and reactivity of the isocyanate group can be represented by several resonance structures. These structures illustrate the delocalization of electrons across the N=C=O system, with a significant contribution from structures that place a positive charge on the carbon and a negative charge on the oxygen or nitrogen atoms. youtube.comresearchgate.netresearchgate.net This charge separation highlights the strong electrophilic nature of the carbon atom, making it the primary site for nucleophilic reactions. researchgate.netbrainly.com The resonance hybrid helps to explain the group's high reactivity towards compounds containing active hydrogen atoms. researchgate.net
| Resonance Structure 1 | Resonance Structure 2 | Resonance Structure 3 |
|---|---|---|
| R-N=C=O | R-N⁺≡C-O⁻ | R-N⁻-C≡O⁺ |
Nucleophilic Addition Reactions
The electron-deficient carbon of the isocyanate group readily reacts with a wide array of nucleophiles. wikipedia.orgresearchgate.net These reactions are typically addition reactions where the nucleophile attacks the isocyanate carbon, followed by the transfer of a proton to the isocyanate nitrogen. rsc.org
This compound reacts exothermically with primary and secondary amines to produce N,N'-substituted urea (B33335) derivatives. wikipedia.orgresearchgate.net The reaction involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's electrophilic carbon. This is a fundamental reaction in the synthesis of many complex organic molecules and polyureas. wikipedia.orgorganic-chemistry.orgasianpubs.org
General Reaction: CH₃CH₂CH₂NCO + R₂NH → CH₃CH₂CH₂NHC(O)NR₂
| Reactant (Amine) | Product (Urea Derivative) |
| Primary Amine (RNH₂) | N-propyl-N'-alkylurea |
| Secondary Amine (R₂NH) | N-propyl-N',N'-dialkylurea |
| Ammonia (B1221849) (NH₃) | N-propylurea |
Interactive Table 1: Products from the reaction of this compound with various amines.
In the presence of an alcohol, this compound undergoes a nucleophilic addition reaction to form a carbamate (B1207046), commonly known as a urethane (B1682113). wikipedia.orgenpress-publisher.com This reaction is the foundational chemistry for the production of polyurethane polymers when diisocyanates and polyols are used. wikipedia.orgkuleuven.be The mechanism involves the oxygen atom of the alcohol acting as the nucleophile, attacking the isocyanate carbon. enpress-publisher.com Kinetic studies suggest that multiple alcohol molecules may be involved in the transition state, facilitating proton transfer. kuleuven.be
General Reaction: CH₃CH₂CH₂NCO + ROH → CH₃CH₂CH₂NHC(O)OR
| Reactant (Alcohol) | Product (Carbamate/Urethane) |
| Methanol | Methyl N-propylcarbamate |
| Ethanol | Ethyl N-propylcarbamate |
| Propanol | Propyl N-propylcarbamate |
Interactive Table 2: Carbamate products from the reaction of this compound with various alcohols.
Thiols react with this compound in a manner analogous to alcohols and amines, resulting in the formation of thiocarbamates. rsc.orgresearchgate.net This reaction, often referred to as a "thiol-isocyanate click reaction," is known for its high efficiency and is catalyzed by bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgupc.edu The sulfur atom of the thiol group acts as the nucleophile, attacking the central carbon of the isocyanate. google.comresearchgate.net
General Reaction: CH₃CH₂CH₂NCO + RSH → CH₃CH₂CH₂NHC(O)SR
| Reactant (Thiol) | Product (Thiocarbamate) |
| Methanethiol | S-Methyl N-propylthiocarbamate |
| Ethanethiol | S-Ethyl N-propylthiocarbamate |
| Propanethiol | S-Propyl N-propylthiocarbamate |
Interactive Table 3: Thiocarbamate products from the reaction of this compound with various thiols.
This compound reacts with water in a multi-step process. innospk.comwikipedia.org The initial nucleophilic attack by water on the isocyanate carbon forms an unstable carbamic acid intermediate. stackexchange.com This intermediate rapidly decomposes, eliminating carbon dioxide to yield propylamine (B44156). wikipedia.orgstackexchange.com
Step 1: CH₃CH₂CH₂NCO + H₂O → [CH₃CH₂CH₂NHCOOH] (Propylcarbamic acid - unstable) Step 2: [CH₃CH₂CH₂NHCOOH] → CH₃CH₂CH₂NH₂ (Propylamine) + CO₂
The resulting propylamine is itself a nucleophile and can react with another molecule of this compound to form N,N'-dipropylurea, which is often an observed byproduct of the hydrolysis reaction. enpress-publisher.com
Step 3: CH₃CH₂CH₂NCO + CH₃CH₂CH₂NH₂ → (CH₃CH₂CH₂NH)₂CO (N,N'-Dipropylurea)
Side Reactions and Competing Pathways in Isocyanate Chemistry
The high reactivity of the isocyanate group can lead to several side reactions, particularly at elevated temperatures or in the presence of catalysts. These competing pathways can influence the final product distribution and are critical considerations in synthesis. researchgate.net
Allophanate (B1242929) Formation: An isocyanate molecule can react with the N-H group of a previously formed urethane to create an allophanate linkage. This is a common cross-linking reaction in polyurethane chemistry. researchgate.netrsc.org
Biuret Formation: Similarly, an isocyanate can react with the N-H group of a urea to form a biuret. This reaction adds further cross-linking to polyurea systems. wikipedia.orgresearchgate.net
Trimerization (Isocyanurate Formation): In the presence of specific catalysts (such as tertiary amines or metal carboxylates), three isocyanate molecules can cyclize to form a highly stable, six-membered isocyanurate ring. researchgate.netrsc.org
Carbodiimide Formation: At high temperatures, isocyanates can undergo a decarboxylation reaction to form carbodiimides and carbon dioxide, often catalyzed by phosphine (B1218219) oxides. wikipedia.org
These side reactions are generally more prevalent with excess isocyanate and under conditions that promote further reaction of the initial products. researchgate.netrsc.org
| Side Reaction | Reactants | Product |
| Allophanate Formation | This compound + N-Propylcarbamate | Propyl Allophanate Derivative |
| Biuret Formation | This compound + N-Propylurea | Propyl Biuret Derivative |
| Trimerization | 3 x this compound | Tripropyl Isocyanurate |
| Carbodiimide Formation | 2 x this compound | Dipropylcarbodiimide + CO₂ |
Interactive Table 4: Common side reactions in this compound chemistry.
Carbamate Decarbonylation Leading to Amines
The formation of amines from isocyanates is a well-established reaction that proceeds through the formation and subsequent decomposition of an unstable carbamic acid intermediate. wikipedia.org This process occurs when this compound reacts with water.
The mechanism involves two primary steps:
Nucleophilic Attack: The oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This is followed by a proton transfer, resulting in the formation of N-propylcarbamic acid. wikipedia.org
Decarboxylation: The formed N-propylcarbamic acid is unstable and spontaneously decomposes. It eliminates a molecule of carbon dioxide (CO₂) to yield propylamine, a primary amine. wikipedia.org
This reaction is fundamental in polyurethane chemistry, where the in situ generation of carbon dioxide from the reaction of diisocyanates with water acts as a blowing agent to create foams. wikipedia.org While the direct decarbonylation of a stable carbamate to an amine is not the primary pathway, the hydrolysis of isocyanates via a transient carbamic acid intermediate is a key transformation. wikipedia.org Some hindered ureas can also act as masked isocyanates, which, in the presence of nucleophiles like water or alcohols, can generate an isocyanate intermediate that subsequently reacts to form amines or carbamates. nih.gov
Isocyanate-Carbamate Reactions Yielding Urea Formates
Isocyanates readily react with primary or secondary amines to form substituted ureas. wikipedia.orgcommonorganicchemistry.com This reaction is a cornerstone of isocyanate chemistry and proceeds via a nucleophilic addition mechanism. The nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group, leading to the formation of a urea linkage. commonorganicchemistry.com
Reaction: R-N=C=O + R'-NH₂ → R-NH-C(O)-NH-R'
In the context of an isocyanate-carbamate reaction, if the carbamate is first converted to an amine (e.g., through hydrolysis), the resulting amine can then react with this compound. For instance, if a carbamate is hydrolyzed to produce an amine, that amine can subsequently react with this compound to form a disubstituted urea.
Furthermore, the addition of an isocyanate to an existing urea molecule can form a biuret, demonstrating the reactivity of the urea N-H bond towards another isocyanate molecule. wikipedia.org
Reaction: R₂NC(O)N(H)R' + R''NCO → R₂NC(O)NR'C(O)NHR''
While the direct reaction of a carbamate N-H group with an isocyanate is less common than with an amine, the high reactivity of the isocyanate group allows for a wide range of addition reactions with nucleophiles.
Multicomponent Reaction (MCR) Chemistry Involving this compound
Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a product, are highly valued for their efficiency and ability to generate molecular complexity. rsc.orgresearchgate.net Isocyanates, including this compound, are versatile building blocks in MCRs due to their electrophilic nature. rsc.org
Three-Component Reactions (3-MCRs)
This compound has been utilized in iron-catalyzed three-component reactions to synthesize complex heterocyclic structures. One notable example is the synthesis of spiroquinazolin-2-ones from a 2-aminoacetophenone (B1585202), a 2-aminobenzaldehyde (B1207257), and an isocyanate. rsc.org While many examples in the literature use aryl isocyanates, the reaction with this compound was reported to produce the desired spirocyclic product in a respectable yield of 59%. rsc.orgresearchgate.net
The proposed mechanism for this reaction involves an initial iron-catalyzed [4+2] annulation between the 2-aminoacetophenone and the isocyanate, which is followed by an intramolecular cyclization. A subsequent second annulation and cyclization sequence affords the final complex product. rsc.org
Another class of 3-MCRs involves the reaction of isocyanides and dialkyl acetylenedicarboxylates with an isocyanate to produce highly functionalized pyrrole (B145914) derivatives. arkat-usa.org The reaction proceeds through a zwitterionic intermediate formed from the isocyanide and the acetylenedicarboxylate, which is then trapped by the isocyanate. arkat-usa.org
| 3-MCR Example | Reactants | Product | Catalyst/Conditions | Yield (with this compound) |
| Spiroquinazolin-2-one Synthesis | 2-Aminoacetophenone, 2-Aminobenzaldehyde, this compound | Spiroquinazolin-2-one | Iron (III) Catalysis | 59% rsc.orgresearchgate.net |
| Imidazole (B134444) Derivative Synthesis | Zwitterions from Imidazole, Acetylenic Esters, Isocyanates | N-(Z)-alkenylimidazole-2-carboxamides | Room Temperature, Solvent-Free | Good to Excellent (General) rsc.org |
Four-Component Reactions (4-MCRs)
Four-component reactions (4-MCRs) further expand the synthetic utility of this compound. A notable example is a palladium-catalyzed reaction for the synthesis of uracil (B121893) analogues. rsc.org This reaction combines an α-chloroketone, an isocyanate, an aniline (B41778), and carbon monoxide. The scope of isocyanates for this type of reaction has been demonstrated to include both alkyl and aryl variants, suggesting the suitability of this compound. rsc.org
The Ugi four-component reaction is a well-known MCR that typically uses isocyanides. nih.govmdpi.com However, variations and other named 4-MCRs have been developed that utilize the reactivity of isocyanates to build complex molecular scaffolds. rsc.org
Five-Component Reactions (5-MCRs)
The development of five-component reactions (5-MCRs) represents a significant step forward in synthetic efficiency. nih.gov A pseudo-5-MCR has been developed for the synthesis of triazinane diones, which involves a phosphonate, a nitrile, an aldehyde, and two equivalents of an isocyanate. rsc.org
The mechanism begins with a Horner–Wadsworth–Emmons reaction, which generates an azadiene intermediate. This intermediate then undergoes a nucleophilic attack on an isocyanate molecule to form the final heterocyclic product. rsc.org The use of two isocyanate units in this reaction highlights the potential for this compound to be incorporated into higher-order MCRs.
Regioselectivity and Stereoselectivity in MCRs with this compound
Regioselectivity and stereoselectivity are critical aspects of MCRs, determining the specific isomer of the product that is formed. In isocyanate-based MCRs, the nature of the isocyanate substituent (such as the propyl group) can influence these outcomes.
Regioselectivity: In the 4-MCR for the synthesis of uracil analogues, the substituents on the urea moiety, which is formed from the isocyanate, can determine the regioselectivity of the final product. rsc.org In some cases, a mixture of isomers may be formed. rsc.org Another study investigating a copper(I)-catalyzed 3-MCR tested the regioselectivity using an unsymmetrical malonate. The results showed a preference for the formation of one carboxylate product over the other (57% vs. 31%), demonstrating that regiochemical outcomes can be influenced by the reacting partners. rsc.org
Stereoselectivity: Certain 3-MCRs have been shown to proceed with complete stereoselectivity. For example, the synthesis of N-(Z)-alkenylimidazole-2-carboxamides occurs with exclusive formation of the Z-isomer. rsc.org This high degree of stereocontrol is attributed to the reaction mechanism, which involves the simultaneous cleavage and formation of bonds in a concerted fashion. rsc.org While not specifically detailing this compound, the principles suggest that the steric and electronic properties of the alkyl group can play a role in directing the stereochemical course of the reaction. The great potential for isocyanide-based MCRs often lies in the high levels of chemo-, regio-, and stereoselectivity observed. acs.org
Catalysis in this compound Reactions
The reaction of isocyanates, including this compound, with nucleophiles like hydroxyl groups is often slow without a catalyst. turkchem.net Catalysts are employed to increase reaction rates, control selectivity between competing reactions (e.g., reaction with polyols vs. water), and ensure the desired properties of the final products, such as polyurethanes. turkchem.netpoliuretanos.com.br The catalysis can proceed through different mechanisms, broadly categorized by the activation of either the isocyanate or the co-reactant. acs.org
Earth-abundant and environmentally benign transition metals like copper and iron have been successfully utilized to catalyze reactions involving isocyanates. nih.gov These catalysts offer efficient pathways for the formation of various chemical bonds under specific reaction conditions.
Copper(I) Catalysis: Copper(I) has been shown to facilitate the reaction of isocyanates with terminal alkynes and malonates to produce dihydropyridine-3-carboxylates. rsc.org The proposed mechanism involves the in situ formation of a copper acetylide, which then undergoes a nucleophilic attack on the electrophilic carbon of the isocyanate group. rsc.org This methodology expands the synthetic utility of isocyanates beyond traditional urethane and urea linkages.
Iron Catalysis: Iron(III) catalysis has been effectively used in multicomponent reactions to synthesize complex heterocyclic structures. rsc.org For instance, an iron(III)-catalyzed reaction combining an isocyanate, a 2-aminoacetophenone, and a 2-aminobenzaldehyde yields spiroquinazolin-2-ones. rsc.org While many examples focus on aryl isocyanates, the reaction with this compound has been demonstrated to produce the desired product in a respectable yield of 59%. rsc.org
Below is a summary of representative transition metal-catalyzed reactions involving this compound.
| Catalyst | Co-Reactants | Product Type | This compound Yield |
| Copper(I) | Terminal Alkynes, Malonates | Dihydropyridine-3-carboxylates | Not specified, but applicable |
| Iron(III) | 2-Aminoacetophenone, 2-Aminobenzaldehyde | Spiroquinazolin-2-one | 59% rsc.org |
This table is generated based on documented research findings for isocyanate reactions. rsc.org
The polymerization of this compound with polyols to form polyurethanes is a critical industrial process that relies heavily on catalysis to proceed at a practical rate. researchgate.net Both acid and base catalysts are used, each operating through distinct mechanisms to accelerate the formation of the urethane bond. acs.org
Base Catalysis: Basic catalysts, such as tertiary amines, can function in two primary ways. acs.org In one mechanism, the base forms a complex with the isocyanate group, activating it for an easier reaction with the alcohol's non-paired electrons. poliuretanos.com.br Subsequently, the complex decomposes to form the urethane and regenerate the base catalyst. poliuretanos.com.br Alternatively, a basic catalyst can activate the alcohol by forming a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the isocyanate. acs.orgresearchgate.net The strength of the catalytic effect often correlates with the basicity of the amine, though steric hindrance can play a moderating role. poliuretanos.com.br
Acid Catalysis: Acid catalysts, including strong organic acids like trifluoromethanesulfonic acid, operate by activating the isocyanate group. acs.orgmdpi.com The acid protonates the oxygen or nitrogen atom of the isocyanate, increasing the electrophilicity of its carbon atom. acs.org This electrophilic activation makes the isocyanate more susceptible to attack by the nucleophilic alcohol, thereby accelerating the reaction. turkchem.netacs.org
The table below outlines the fundamental mechanisms of acid and base catalysis in urethane formation.
| Catalyst Type | Mechanism of Action | Activated Species |
| Base | Nucleophilic Activation | Alcohol (forms alkoxide) or Isocyanate (forms complex) poliuretanos.com.bracs.org |
| Acid | Electrophilic Activation | Isocyanate (protonation increases electrophilicity) acs.org |
This table summarizes the general mechanisms for the catalysis of isocyanate polymerization. poliuretanos.com.bracs.org
In Situ Generation of Isocyanates from Blocked Precursors
Due to the high reactivity of the isocyanate group, its temporary protection using "blocking agents" is a widely used strategy, particularly in single-component (1K) coating systems. researchgate.net Blocked isocyanates are thermally labile adducts formed by the reaction of an isocyanate with a compound containing active hydrogen. researchgate.net Upon heating, these adducts undergo a reversible reaction to regenerate the original isocyanate and blocking agent in situ. nih.govaidic.it The regenerated, free isocyanate is then available to react with a co-reactant, such as a polyol, to form a stable urethane linkage. researchgate.net
The primary mechanism for this deblocking process is known as "elimination-addition," where the blocked isocyanate first decomposes to release the free isocyanate, which then adds to the nucleophilic co-reactant. nih.gov The temperature at which this dissociation occurs, known as the deblocking temperature, is a critical characteristic that depends on the chemical structure of both the isocyanate and the blocking agent. researchgate.net For example, aromatic isocyanates generally deblock at lower temperatures than aliphatic isocyanates. researchgate.netsemanticscholar.org The introduction of electron-withdrawing groups in the blocking agent can also reduce the dissociation temperature. mdpi.com
Common blocking agents include phenols, oximes, and ε-caprolactam. mdpi.com The choice of blocking agent allows for precise control over the curing temperature of a formulation.
The following table lists common blocking agents and their typical deblocking temperature ranges.
| Blocking Agent | Chemical Class | Typical Deblocking Temperature Range (°C) |
| Diethyl Malonate | Ester | ~110°C researchgate.net |
| Phenols | Aromatic Alcohol | ~140°C researchgate.net |
| ε-Caprolactam | Lactam | 130°C - 160°C mdpi.com |
| Methyl Ethyl Ketoxime (MEKO) | Oxime | Varies, generally in the 130-160°C range |
| n-Butanol | Aliphatic Alcohol | ~180°C researchgate.net |
This table provides illustrative deblocking temperatures for various classes of blocking agents based on published studies. researchgate.netmdpi.com
Polymerization and Oligomerization Chemistry of Propyl Isocyanate
Homopolymerization of Propyl Isocyanate
The synthesis of poly(this compound) (PPI), the homopolymer of this compound, can be achieved through several methods. rsc.org Anionic polymerization is a common route, historically employing initiators like sodium cyanide (NaCN) in a solvent such as dimethylformamide (DMF). spectrabase.com This method, while effective for polymerization, often lacks the control needed for producing polymers with predetermined characteristics due to side reactions. mdpi.com
Specifically, classical anionic polymerization of isocyanates is frequently hampered by "back-biting" reactions, where the active end of the growing polymer chain attacks a carbonyl group further down the chain, leading to the formation of a stable six-membered ring known as an isocyanurate (a cyclic trimer). mdpi.commdpi.com This depolymerization pathway makes it difficult to achieve high molecular weight polymers with low polydispersity. mdpi.com
To overcome these limitations, more controlled or "living" anionic polymerization techniques have been developed. These methods often involve specific initiators and additives that stabilize the growing polymer chain end, suppressing the back-biting reaction. researchgate.net For instance, systems using sodium naphthalenide in combination with additives like sodium tetraphenylborate (B1193919) (NaBPh₄) have shown success in controlling the polymerization of other alkyl isocyanates, a strategy that is applicable to this compound. mdpi.commdpi.com The bulky tetraphenylboron anion is thought to inhibit the back-biting reaction, enabling the synthesis of well-defined polymers. mdpi.com Another study demonstrated that the anionic polymerization of n-propyloxycarbonylaminohexyl isocyanate, a related functionalized isocyanate, could be moderately controlled using sodium benzanilide (B160483) as an initiator, yielding polymers with polydispersity indices (PDI) in the range of 1.18–1.22. acs.org
Copolymerization Strategies
Copolymerization extends the range of properties achievable with polyisocyanates by incorporating different monomer units into the polymer chain. Various strategies have been developed to create statistical, block, and graft copolymers involving isocyanates. While specific literature on this compound copolymers is limited, extensive research on analogous alkyl isocyanates provides a clear framework for these synthetic strategies.
Statistical copolymers are formed when two or more monomers are polymerized together, resulting in a random distribution of monomer units along the polymer chain. A prominent example is the copolymerization of n-hexyl isocyanate (HIC) and 3-(triethoxysilyl)this compound (TESPI) via a coordination polymerization mechanism. mdpi.comnih.gov This approach, often initiated by a chiral half-titanocene complex, allows for the synthesis of well-defined statistical copolymers. mdpi.comresearcher.life
The reactivity of each monomer in the copolymerization process is a key factor. In the HIC and TESPI system, it was found that HIC is the more reactive monomer. mdpi.com By analyzing the composition of the resulting copolymers at different monomer feed ratios, researchers can calculate monomer reactivity ratios, which describe the relative tendency of a growing polymer chain to add a monomer of the same type versus the other monomer. mdpi.comresearcher.life
Table 1: Synthesis and Characterization of Statistical Copolymers of n-Hexyl Isocyanate (HIC) and 3-(Triethoxysilyl)this compound (TESPI) Data synthesized from a 2023 study on coordination polymerization. mdpi.com
| Sample | Feed Molar Fraction HIC (f_HIC) | Copolymer Molar Fraction HIC (F_HIC) | M_n,SEC ( g/mol ) | Đ (M_w/M_n) |
| S1 | 0.20 | 0.35 | 39,500 | 1.17 |
| S2 | 0.40 | 0.58 | 36,500 | 1.13 |
| S3 | 0.50 | 0.69 | 41,000 | 1.15 |
| S4 | 0.60 | 0.77 | 45,000 | 1.12 |
| S5 | 0.80 | 0.90 | 48,000 | 1.14 |
M_n,SEC: Number-average molecular weight determined by Size Exclusion Chromatography. Đ: Polydispersity Index.
Block copolymers consist of long sequences, or "blocks," of one monomer type followed by blocks of another. These materials are of great interest due to their ability to self-assemble into ordered nanostructures. researcher.life The synthesis of isocyanate-based block copolymers requires a controlled or living polymerization technique, where the active polymer chain end remains intact after the first monomer is consumed, allowing for the subsequent polymerization of a second monomer.
Sequential coordination polymerization is an effective method for this purpose. For example, well-defined block copolymers of poly(3-(triethoxysilyl)this compound)-block-poly(n-hexyl isocyanate) (PTESPI-b-PHIC) have been synthesized. mdpi.comnih.gov The synthesis is typically performed by first polymerizing the bulkier, less reactive monomer (TESPI) and then adding the second monomer (HIC) to the living polymer chains. mdpi.com
Living anionic polymerization is another powerful tool for creating block copolymers. This technique has been used to synthesize triblock and pentablock copolymers of n-hexyl isocyanate with monomers like styrene (B11656) and isoprene. mdpi.commdpi.com For instance, a difunctional initiator like sodium naphthalenide can be used to first polymerize styrene and isoprene, followed by the addition of n-hexyl isocyanate to grow the final blocks. mdpi.com
Graft copolymers are produced by attaching polymer chains (grafts) as side chains to a main polymer backbone. This architecture can be achieved by several methods. One approach involves the use of a monomer that contains a polymerizable group and a reactive functional group. For example, isopropenyl-α,α-dimethylbenzyl isocyanate can be copolymerized with monomers like acrylates or methacrylates; the resulting copolymer has pendant isocyanate groups that can then be used to graft onto a polymer backbone containing isocyanate-reactive groups. google.com
Another technique is the "grafting to" method, where a polymer backbone is first synthesized with reactive sites, and then pre-formed polymer chains with reactive end-groups are attached. An alternative is the "grafting from" approach, where initiator sites are created along a polymer backbone, from which the graft chains are then grown. For instance, acid-containing prepolymers can be formed by grafting an unsaturated carboxylic acid onto a polyether backbone, which is then reacted with a polyisocyanate. googleapis.com
Coordination Polymerization Mechanisms
Coordination polymerization, particularly using organometallic catalysts, represents a significant advance in synthesizing well-defined polyisocyanates. mdpi.com This method, developed by Novak and coworkers, offers a "living" polymerization pathway based on titanium catalysts, leading to polymers with controlled molecular characteristics. mdpi.com
A highly effective class of initiators for the coordination polymerization of isocyanates is chiral half-titanocene complexes, such as [CpTiCl₂(O-(S)-2-Bu)] (where Cp is cyclopentadienyl). mdpi.comuoa.gr These complexes have been successfully used to polymerize various alkyl isocyanates, including n-hexyl isocyanate and 3-(triethoxysilyl)this compound, and to create statistical and block copolymers. mdpi.comnih.govresearcher.liferesearchgate.net
The polymerization mechanism is believed to proceed via a coordination-insertion pathway. The isocyanate monomer coordinates to the titanium metal center of the initiator, followed by insertion into the titanium-alkoxide bond. This process repeats, adding monomer units to the growing chain. The use of a chiral initiator, such as one containing an (S)-2-butoxy group, can impart chirality to the resulting polymer. uoa.gr In the case of poly(n-hexyl isocyanate), this results in the selective formation of a single-handed (left-handed) helical polymer structure. uoa.gr This level of control over the polymer's stereochemistry is a key advantage of this method.
Research has shown that this initiator is effective for producing well-defined homopolymers and block copolymers with low polydispersity. mdpi.com However, the reactivity and solubility can depend on the specific isocyanate monomer used; for example, the polymerization of 3-(triethoxysilyl)this compound with this complex was reported to yield less soluble polymers compared to those from n-hexyl isocyanate. uoa.gr
Anionic Polymerization Methodologies
Anionic polymerization is a key method for synthesizing poly(this compound). This process is sensitive to the choice of initiator, solvent, and additives, all of which influence the characteristics of the resulting polymer.
Historically, the anionic polymerization of isocyanates initiated by conventional nucleophiles like sodium cyanide (NaCN) often resulted in polymers with uncontrolled molecular weights and broad distributions. mdpi.com This was largely due to side reactions, particularly "back-biting," where the growing polymer chain attacks itself, leading to the formation of thermodynamically stable cyclic trimers (isocyanurates) and causing depolymerization. mdpi.commdpi.com
To achieve a "living" anionic polymerization, where chain termination and transfer reactions are minimized, more sophisticated initiating systems have been developed. These systems aim to stabilize the propagating chain end, which is a reactive amidate anion, to suppress the back-biting reaction. mdpi.comresearchgate.net One successful approach involves using sodium naphthalenide (Na-Naph) in conjunction with additives like the crown ether 15C5 or sodium tetraphenylborate (NaBPh₄). mdpi.comresearchgate.net The addition of NaBPh₄ is particularly effective as it promotes the formation of a tight ion pair with the amidate anion of the growing polyisocyanate chain through a common ion effect. This, along with the steric hindrance provided by the bulky tetraphenylboron anion, effectively inhibits the back-biting reaction. mdpi.com
Other initiators that have been explored for the controlled anionic polymerization of isocyanates include sodium benzanilide and sodium diphenylmethane. researchgate.netnih.gov The choice of initiator and the reaction conditions, such as low temperatures (e.g., -98 °C in THF), are crucial for achieving polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.netrsc.org For instance, the anionic polymerization of n-hexyl isocyanate, a close analog of this compound, has been successfully controlled using sodium benzanilide, which exhibits a slow initiation rate, thereby mitigating side reactions. nih.gov
The general mechanism of anionic polymerization of isocyanates involves the nucleophilic attack of the initiator on the partially positive carbonyl carbon of the isocyanate group. This results in the formation of a polymer with an amide backbone. rsc.org
Table 1: Initiator Systems for Anionic Polymerization of Isocyanates
| Initiator System | Key Features and Findings | Reference |
|---|---|---|
| Sodium Cyanide (NaCN) in DMF | Early initiator; led to poor control over polymer characteristics due to back-biting reactions and trimer formation. | mdpi.comspectrabase.com |
| Sodium Naphthalenide (Na-Naph) with NaBPh₄ | Achieves living polymerization by stabilizing the amidate anion through a common ion effect and steric hindrance, preventing back-biting. | mdpi.com |
| Sodium Benzanilide (Na-BA) | Provides controlled polymerization due to a slow initiation rate, eliminating the need for external additives. | nih.gov |
| Sodium Diphenylmethane (NaDPM) with NaBPh₄ | Used for kinetic studies of living anionic polymerization, demonstrating the common-ion effect in suppressing side reactions. | researcher.life |
Isocyanurate Formation (Trimerization)
The trimerization of this compound results in the formation of a stable six-membered ring structure known as an isocyanurate or 1,3,5-triazine-2,4,6-trione. This reaction is a critical process in the production of various polymeric materials, notably rigid polyurethane-polyisocyanurate (PIR) foams, which benefit from the enhanced thermal stability and flame retardancy conferred by the isocyanurate rings. rsc.orgnih.gov
While isocyanate trimerization can occur spontaneously at elevated temperatures (around 373 K), the use of catalysts is essential for the reaction to proceed under milder conditions. chemintech.ru A wide array of catalysts has been investigated, generally falling into categories such as bases and metal compounds.
Commonly used catalysts include:
Tertiary amines: Such as 2,4,6-tris(dimethylaminomethyl)phenol. nih.govchemintech.ru
Quaternary ammonium (B1175870) salts: Including 2-hydroxy-propyltrimethylammonium formate. chemintech.ru
Carboxylates of alkali metals: Potassium acetate (B1210297) and potassium 2-ethylhexanoate (B8288628) are widely used in industrial applications. nih.govchemintech.rusan-apro.co.jp
Metal alkoxides: Yttrium and lanthanoid alkoxides have been shown to be effective initiators. tandfonline.com
Other metal compounds: Salts of iron, cobalt, and tin have also been employed. chemintech.ru
Fluoride (B91410) salts: Cesium fluoride and tetraalkylammonium fluorides have demonstrated high catalytic activity. googleapis.comgoogle.com
Organometallic complexes: An aluminum alkoxide complex, [Al(Salpy)(OBn)], has been reported as a highly active and selective catalyst. rsc.org
The choice of catalyst significantly impacts the reaction's efficiency and selectivity.
The selectivity of the trimerization reaction is a crucial factor, as side reactions can lead to the formation of undesirable by-products like dimers (uretdiones) and carbodiimides. googleapis.comgoogle.com Many catalysts exhibit low selectivity, meaning they can catalyze both the desired trimerization and these side reactions. chemintech.ru
Catalysts based on organic salts of alkali metals, such as potassium acetate, are generally found to be more selective towards isocyanurate formation compared to tertiary amines and quaternary ammonium bases. chemintech.ru Aluminum-based catalysts have also been shown to be highly selective, yielding the cyclotrimer with minimal side products. rsc.org Rare earth metal amides have been developed as catalysts that offer high activity and selectivity under mild conditions. google.com
The kinetics of trimerization are influenced by the catalyst type and concentration. The generally accepted mechanism for anionic trimerization involves the nucleophilic attack of the catalyst on the isocyanate carbon, forming an anionic intermediate. This intermediate then reacts with two more isocyanate molecules to form the trimeric isocyanurate ring. nih.govacs.org Studies have shown that with carboxylate catalysts, the carboxylates themselves are precatalysts that react with the isocyanate to form deprotonated amide species, which are the true catalytically active species. nih.gov
The reaction rate can be significantly affected by the reaction conditions. For example, the trimerization of phenyl isocyanate using cesium fluoride as a catalyst can be completed in a short time at temperatures ranging from room temperature to 150°C. google.com
Table 2: Catalytic Systems for Isocyanate Trimerization
| Catalyst Type | Examples | Selectivity/Activity Notes | Reference |
|---|---|---|---|
| Alkali Metal Carboxylates | Potassium Acetate, Potassium 2-ethylhexanoate | More selective to isocyanurate formation than tertiary amines. Widely used industrially. | nih.govchemintech.ru |
| Tertiary Amines | 2,4,6-tris-(dimethylaminomethyl)phenol | Lower selectivity compared to alkali metal salts. | chemintech.ru |
| Quaternary Ammonium Salts | 2-hydroxy-propyltrimethylammonium formate | Lower selectivity compared to alkali metal salts. | chemintech.ru |
| Fluoride Salts | Cesium Fluoride, Tetrabutylammonium Fluoride | High activity, enabling high yields in a short time. | google.com |
| Aluminum Complexes | [Al(Salpy)(OBn)] | Highly active and selective under mild conditions. | rsc.org |
| Rare Earth Metal Amides | Yttrium and Lanthanide-based catalysts | High activity and good selectivity with minimal byproducts under mild conditions. | google.com |
Integration of Isocyanate Chemistry in Polymer Networks
Isocyanate chemistry, including that of this compound and its derivatives, plays a vital role in the construction of complex polymer networks. This is achieved through reactions that link polymer chains together, such as ring-opening polymerization of cyclic oligomers and reactive chain extension.
Entropically-driven ring-opening polymerization (ED-ROP) of strainless macrocyclic oligomers is an emerging technique for producing high molecular weight polymers. arkat-usa.org This method is particularly advantageous as it often proceeds without the need for solvents or the emission of volatile by-products. arkat-usa.org
In the context of isocyanate chemistry, cyclic oligomers can be incorporated into polymer systems. For example, cyclic butylene terephthalate (B1205515) (CBT) oligomers can undergo ring-opening polymerization in the presence of isocyanates. expresspolymlett.comresearchgate.net The isocyanate acts as a reactive component that can modify the properties of the resulting polymer. The use of bifunctional or polyfunctional isocyanates can lead to chain extension and cross-linking, thereby toughening the final material. expresspolymlett.comexpresspolymlett.com This demonstrates how isocyanates can be integrated into the polymerization of cyclic oligomers to create modified polymer networks with enhanced properties. expresspolymlett.com
Reactive chain extension is a process used to increase the molecular weight of polymers by linking shorter chains together using a reactive molecule known as a chain extender. Polyfunctional isocyanates, which contain two or more isocyanate groups, are highly effective chain extenders for polymers that have active hydrogen-containing end groups, such as hydroxyl or carboxyl groups. ebrary.netresearchgate.net
The isocyanate groups (–NCO) are highly reactive towards these active hydrogens, forming stable urethane (B1682113) or amide linkages. researchgate.netacs.org This reaction is widely used in the modification of polyesters like poly(ethylene terephthalate) (PET). acs.org By reacting a polyfunctional isocyanate with the terminal groups of the polyester (B1180765) chains, a branched or cross-linked structure can be formed, leading to a significant increase in molecular weight and viscosity. acs.org
This process can be carried out during reactive extrusion, where the polymer and chain extender are melt-blended. acs.org The choice of the polyfunctional isocyanate (e.g., bifunctional or trifunctional) allows for control over the final polymer architecture, from linear chain extension to the formation of a more complex network. ebrary.netacs.org This method is an efficient way to enhance the mechanical properties and processability of various polymers. expresspolymlett.com
Advanced Analytical Techniques and Derivatization Strategies for Propyl Isocyanate
Chromatographic Methods for Quantitative Determination
Chromatography, coupled with mass spectrometry, stands as the cornerstone for the selective and sensitive determination of propyl isocyanate derivatives. Both liquid and gas chromatography offer robust platforms for separating the derivatized analyte from complex matrices before its identification and quantification by the mass spectrometer.
Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS/MS)
Liquid chromatography, particularly when interfaced with tandem mass spectrometry (LC-MS/MS), is a highly specific and sensitive method for the quantitative analysis of isocyanates, including this compound. nih.govuu.nl This technique is frequently the final analysis step after a derivatization procedure.
The typical workflow involves the extraction of the stable urea (B33335) derivative of this compound from the sampling media. This extract is then injected into the LC system. The LC column, often a reversed-phase column like C18, separates the derivative from excess reagent and other potential interferences. epa.gov The eluent from the column is then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) is employed for its high selectivity, where a specific parent ion of the derivatized this compound is selected, fragmented, and a resulting characteristic product ion is monitored for quantification. nih.govuu.nl This approach minimizes matrix effects and provides excellent limits of detection.
A validated LC-MS/MS method for determining various isocyanates, including this compound, as their di-n-butylamine (DBA) derivatives has demonstrated high performance. nih.govuu.nl The validation of such methods typically assesses parameters like linearity, precision, and reproducibility.
| Parameter | Finding |
|---|---|
| Analytes Including | This compound (PIC) |
| Correlation Coefficient (Linearity) | >0.995 |
| Within-Batch Relative Standard Deviation (RSD) - Repeatability | <13% for all analytes |
| Between-Batch RSD - Reproducibility | <13% for all analytes (excluding adducts/oligomers) |
| Inter-laboratory Comparison | Determined concentrations were between 80% and 120% of each other |
This level of performance ensures that LC-MS/MS methods are reliable for monitoring occupational exposure to this compound.
Gas Chromatography (GC) Coupled with Mass Spectrometry
Gas chromatography is another powerful tool for the analysis of volatile and semi-volatile compounds. For isocyanates, GC methods often involve derivatization to create a more thermally stable and less reactive compound suitable for GC analysis.
One indirect GC method involves reacting the isocyanate with an excess of a derivatizing agent, such as di-n-butylamine. nih.gov Instead of analyzing the resulting urea, the unreacted, excess di-n-butylamine is quantified by GC with a flame ionization detector (FID). The amount of isocyanate originally present is then calculated by stoichiometry. This approach offers better precision and requires less sample than traditional titrimetric methods. nih.gov
More directly, GC-MS is highly effective for analyzing the derivatized polar degradation products of isocyanates. For instance, if this compound degrades into polar compounds containing hydroxyl (-OH) or thiol (-SH) groups, these can be derivatized to make them volatile enough for GC analysis. nih.govresearchgate.net After derivatization with a reagent like p-tolyl isocyanate, the resulting stable derivatives can be successfully separated on a GC column and identified by their distinct mass spectra. nih.govresearchgate.net
Derivatization Reagents and Their Mechanisms
Derivatization is a critical step in isocyanate analysis. The ideal reagent reacts quickly and completely with the isocyanate group to form a single, stable product that can be easily detected. nih.gov The choice of reagent often depends on the sampling strategy and the analytical finish.
Di-n-butylamine (DBA) Derivatization for Air Sampling
Di-n-butylamine (DBA) is a widely used derivatizing reagent for sampling airborne isocyanates. nih.govuu.nl Air sampling can be performed using impinger-filter techniques or convenient solvent-free dry samplers. rsc.orgbohrium.comresearchgate.net
Impinger-Filter Method : Air is drawn through a glass impinger flask containing a solution of DBA in a solvent like toluene (B28343), followed by a filter. The DBA in solution traps and reacts with gaseous this compound, while any aerosol-phase isocyanate is collected on the filter. nih.govuu.nl
Solvent-Free Sampler : This modern approach uses a filter or denuder impregnated with DBA. rsc.orgsigmaaldrich.com As air passes through, the gaseous isocyanate reacts with the reagent on the solid support. sgs.co.uk This method is often more convenient for field sampling than the cumbersome impinger setup. rsc.orgbohrium.com
Mechanism : The derivatization reaction involves the nucleophilic addition of the secondary amine of di-n-butylamine to the electrophilic carbonyl carbon of the this compound's NCO group. This forms a stable, non-volatile N,N-dibutyl-N'-propylurea derivative, which can then be extracted and analyzed, typically by LC-MS/MS. sigmaaldrich.comnih.gov
| Method | Description | Reference |
|---|---|---|
| Impinger-Filter Sampling | Air is bubbled through a DBA solution, followed by a filter, to capture vapor and aerosol phases. | nih.gov, uu.nl |
| Solvent-Free Dry Sampler | A filter or denuder is impregnated with DBA, providing a convenient solid-phase medium for reaction. | rsc.org, bohrium.com, sgs.co.uk |
1-(2-Methoxyphenyl)piperazine (B120316) (MPP) as Derivatizing Reagent
1-(2-Methoxyphenyl)piperazine (MPP), sometimes abbreviated as 2-MP, is another established and effective derivatizing reagent for isocyanates. elot.grresearchgate.net It is commonly used in air sampling methods where filters are impregnated with the reagent. oup.com
The sampling principle is similar to that of DBA dry samplers: a measured volume of air is drawn through the MPP-impregnated filter, where any isocyanates present react to form stable urea derivatives. elot.gr The derivatives are then desorbed from the filter and analyzed by high-performance liquid chromatography (HPLC). The methoxyphenyl group on the MPP molecule provides a strong chromophore, making the derivative suitable for UV detection, and it is also electrochemically active, allowing for highly sensitive electrochemical (EC) detection. elot.grrsc.org
Mechanism : The reaction proceeds via a nucleophilic attack from one of the secondary amine nitrogens in the piperazine (B1678402) ring onto the carbonyl carbon of the isocyanate group. This forms a stable propyl-urea derivative of MPP, locking the volatile and reactive isocyanate into a form suitable for chromatographic analysis. Studies comparing various reagents found MPP to have high reactivity with isocyanates, comparable to other advanced reagents. nih.govsigmaaldrich.com
p-Tolyl Isocyanate (PTI) Derivatization for Polar Degradation Products
The use of p-tolyl isocyanate (PTI) represents a different derivatization strategy. Unlike DBA and MPP, which react with the isocyanate group itself, PTI is used to derivatize the polar degradation products of isocyanates. nih.govresearchgate.net Isocyanates can hydrolyze or otherwise degrade in the environment to form compounds with active hydrogens, such as alcohols (-OH) or thiols (-SH). These polar products are often difficult to analyze by gas chromatography due to their low volatility and tendency to adsorb onto the GC column.
PTI serves as an efficient derivatizing reagent for these specific functional groups. nih.govresearchgate.net It is highly selective, reacting efficiently with -OH and -SH groups, but not with other polar groups like carboxylic acids. nih.govresearchgate.net
Mechanism : The reaction of PTI with a hydroxyl group on a degradation product forms a stable carbamate (B1207046) (urethane) derivative. nih.govresearchgate.net This process masks the polar -OH group, increasing the compound's volatility and thermal stability, making it amenable to analysis by GC-MS. rsc.org This strategy allows for the identification and confirmation of isocyanate degradation pathways by analyzing their characteristic byproducts.
Kinetics of Isocyanate Derivatization Reactions
The derivatization of isocyanates is a critical step in their analysis, converting the highly reactive isocyanate functional group (-N=C=O) into a stable, easily quantifiable derivative. This process is essential for accurate monitoring in various matrices, especially in air sampling where immediate stabilization is required. The kinetics of these reactions are paramount as the reaction must be rapid and quantitative to ensure that the collected isocyanate is a true representation of its concentration in the sampled medium.
Common derivatizing agents for isocyanates include secondary amines such as dibutylamine (B89481) (DBA) and 1-(2-methoxyphenyl)piperazine (MPP). The reaction between an isocyanate and a secondary amine results in the formation of a stable urea derivative. For this compound, the reaction with dibutylamine would proceed as follows:
CH₃CH₂CH₂NCO + (CH₃CH₂CH₂CH₂)₂NH → CH₃CH₂CH₂NHCON(CH₂CH₂CH₂CH₃)₂ (this compound) + (Dibutylamine) → (N,N-dibutyl-N'-propylurea)
The rate of this reaction is influenced by several factors:
Structure of the Isocyanate: The reactivity of the isocyanate group is affected by the electronic and steric nature of its substituent. Aliphatic isocyanates, such as this compound, generally exhibit high reactivity. The electron-donating nature of the propyl group can slightly decrease the electrophilicity of the carbonyl carbon in the isocyanate group compared to aromatic isocyanates, but they remain highly susceptible to nucleophilic attack.
Nucleophilicity of the Derivatizing Agent: The rate of derivatization is directly related to the nucleophilicity of the amine. Reagents like DBA and MPP are chosen for their high reactivity towards isocyanates.
Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are often used in sampling solutions to facilitate the reaction.
Temperature: As with most chemical reactions, the rate of derivatization increases with temperature. However, for air sampling applications, the reaction must be efficient at ambient temperatures.
While specific kinetic data such as rate constants and activation energies for the derivatization of this compound are not extensively detailed in readily available literature, the reactions with common derivatizing agents are known to be very fast, often considered instantaneous for practical purposes in air sampling method development. The primary goal is to ensure that the derivatization reaction is significantly faster than any potential loss of the analyte due to degradation or incomplete capture. Comparative studies of different isocyanates show that small aliphatic isocyanates react very quickly, ensuring high collection and derivatization efficiency.
Sampling Methodologies for Environmental and Occupational Monitoring
Accurate assessment of exposure to this compound in workplace and environmental air requires robust and efficient sampling methodologies. The choice of method depends on factors such as the expected concentration, the physical state of the isocyanate (vapor or aerosol), and the desired sampling duration (short-term or time-weighted average).
Impinger-Filter Sampling Techniques
Impinger-based methods are a traditional and widely used approach for sampling airborne isocyanates. This technique involves drawing a known volume of air through a small glass vessel (an impinger) containing a solution of a derivatizing agent.
Methodology:
A measured volume of air is bubbled through a solvent in the impinger that contains a derivatizing reagent, such as dibutylamine (DBA) or 1-(2-methoxyphenyl)piperazine (MPP), dissolved in a suitable solvent like toluene.
this compound in the air reacts with the reagent in the solution to form a stable urea derivative.
To capture any aerosols that may pass through the impinger, a filter impregnated with the same derivatizing reagent is often placed in series after the impinger.
The impinger solution and the extracted filter are then analyzed, typically by high-performance liquid chromatography (HPLC) with ultraviolet (UV), electrochemical (EC), or mass spectrometry (MS) detection.
Table 1: Comparison of Common Derivatizing Agents in Impinger Sampling
| Derivatizing Agent | Advantages | Disadvantages |
| Dibutylamine (DBA) | High reactivity, forms stable urea derivatives. | Can be volatile, potential for reagent loss during sampling. |
| 1-(2-Methoxyphenyl)piperazine (MPP) | Forms derivatives with good chromatographic and detection properties. | May have lower reactivity for some isocyanates compared to DBA. |
| 1-(9-Anthracenylmethyl)piperazine (MAP) | Forms highly fluorescent derivatives, enabling very sensitive detection. | Can be more expensive than other reagents. |
While effective, impinger-based methods have some drawbacks, including the use of solvents which can pose their own exposure risks, the fragility of the glassware, and potential for sample loss during handling and transport.
Solvent-Free Sampler Development
To overcome the limitations of impinger methods, significant research has gone into the development of solvent-free sampling techniques. These methods typically involve a solid-phase sorbent or filter impregnated with a derivatizing reagent.
Types of Solvent-Free Samplers:
Coated Filters: These consist of a glass fiber or quartz filter treated with a derivatizing reagent. Air is drawn through the filter, and the isocyanate is captured and derivatized simultaneously. This is a common approach for personal exposure monitoring.
Denuders: A denuder is a tube with walls coated with a derivatizing reagent. As air passes through, gaseous isocyanates diffuse to the walls and are trapped, while particulate matter passes through and can be collected on a subsequent filter. This allows for the separate analysis of vapor and aerosol phases.
Passive Samplers: These devices collect the analyte via diffusion from the air onto a sorbent medium, without the need for a sampling pump. The sampling rate is determined by the geometry of the sampler and the diffusion coefficient of the analyte. They are ideal for long-term, time-weighted average monitoring.
A notable development in solvent-free sampling is the use of samplers containing filters impregnated with a mixture of DBA and an acid, which has been shown to be an effective and convenient alternative to impinger-filter systems for a range of isocyanates. illinois.edu These dry samplers are easier to use, especially for personal monitoring, and avoid the hazards associated with solvent use. nist.gov
Spectroscopic Characterization of this compound and its Derivatives
Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are two of the most powerful methods for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are used to characterize this compound and its derivatives.
This compound: The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the propyl chain.
A triplet for the terminal methyl (-CH₃) protons.
A sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group.
A triplet for the methylene (-CH₂-) protons attached to the nitrogen atom.
The ¹³C NMR spectrum of this compound will show signals for each of the four unique carbon atoms: the three carbons of the propyl chain and the highly deshielded carbon of the isocyanate group (-N=C=O).
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| CH₃ -CH₂-CH₂-NCO | ~0.9 | Triplet | ~11 |
| CH₃-CH₂ -CH₂-NCO | ~1.6 | Sextet | ~23 |
| CH₃-CH₂-CH₂ -NCO | ~3.2 | Triplet | ~44 |
| CH₃-CH₂-CH₂-NCO | - | - | ~122 |
Note: These are approximate values and can vary depending on the solvent and instrument.
Derivatives (e.g., N,N-dibutyl-N'-propylurea): Upon derivatization with a reagent like dibutylamine, the NMR spectrum changes significantly. The isocyanate group is replaced by a urea linkage. The ¹H NMR spectrum of the resulting N,N-dibutyl-N'-propylurea would be more complex, showing signals for both the propyl and the two butyl groups. A broad signal for the N-H proton of the urea group would also be expected. The ¹³C NMR spectrum would show a characteristic signal for the urea carbonyl carbon (C=O) typically in the range of 155-165 ppm.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups in a molecule. It is particularly useful for monitoring reactions involving isocyanates due to the strong and distinct absorption of the isocyanate group.
This compound: The most prominent feature in the FTIR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This band appears in a region of the spectrum where few other functional groups absorb, making it an excellent diagnostic tool.
Derivatives: When this compound reacts to form a urea derivative, the characteristic -N=C=O peak disappears completely. In its place, new absorption bands appear that are characteristic of the urea structure. These include:
A strong C=O (amide I) stretching vibration.
An N-H bending (amide II) vibration.
N-H stretching vibrations.
Table 3: Characteristic FTIR Absorption Bands for this compound and its Urea Derivative
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| This compound | |||
| -N=C=O | Asymmetric Stretch | 2280 - 2240 | Strong, Sharp |
| C-H (sp³) | Stretch | 3000 - 2850 | Medium to Strong |
| Urea Derivative | |||
| N-H | Stretch | 3500 - 3200 | Medium, Broad |
| C=O (Amide I) | Stretch | 1680 - 1630 | Strong |
| N-H (Amide II) | Bend | 1580 - 1520 | Medium to Strong |
The disappearance of the isocyanate peak and the appearance of the urea peaks can be used to monitor the kinetics of the derivatization reaction in real-time. nist.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique ideal for analyzing the elemental composition and chemical state of the top 1 to 10 nanometers of a surface. wikipedia.orgcarleton.edu This makes it an invaluable tool for characterizing surfaces modified with this compound or thin films composed of its derivatives. XPS analysis can provide detailed insights into the surface chemistry, including the presence of contaminants and the nature of chemical bonding. rockymountainlabs.comnih.gov
The fundamental principle of XPS involves irradiating a sample surface with a beam of X-rays. wikipedia.org This causes the emission of core-level electrons, and the kinetic energy of these photoelectrons is measured. The binding energy of the emitted electrons can then be determined, which is characteristic of the element from which it was emitted. Small shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the element. tib.eu
For a surface treated with this compound, XPS can be used to:
Confirm the presence of the isocyanate group on the surface: By identifying the characteristic nitrogen (N 1s), oxygen (O 1s), and carbon (C 1s) core level spectra.
Determine the elemental composition of the surface: Quantifying the relative amounts of carbon, nitrogen, oxygen, and other elements present. rockymountainlabs.com
Analyze the chemical states of the elements: High-resolution scans of the C 1s, N 1s, and O 1s regions can distinguish between different functional groups. For instance, the C 1s spectrum can be deconvoluted to identify carbons in the propyl chain (C-C, C-H), the carbon bonded to nitrogen (C-N), and the isocyanate carbon (N=C=O). Similarly, the N 1s spectrum would confirm the presence of the isocyanate group.
A hypothetical high-resolution XPS analysis of a substrate surface functionalized with this compound would yield data similar to what is presented in the table below. The binding energies are indicative of the chemical environment of each element.
Table 1: Hypothetical High-Resolution XPS Data for a this compound-Modified Surface
| Element (Core Level) | Binding Energy (eV) | Assignment |
|---|---|---|
| C 1s | ~284.8 | C-C, C-H (adventitious carbon and propyl chain) |
| ~285.5 | C-N | |
| ~288.0 | N=C=O | |
| N 1s | ~399.5 | N=C=O |
| O 1s | ~531.5 | N=C=O |
The data in this table is illustrative and actual binding energies can vary slightly depending on the substrate and the specific chemical environment.
Validation and Interlaboratory Comparison of Analytical Methods
The validation of analytical methods is a critical process to ensure the reliability, accuracy, and precision of data. For this compound, as with other isocyanates, validated methods are essential for accurate quantification in various matrices, such as workplace air or in materials. Method validation involves a series of experiments to establish the performance characteristics of a method.
Key validation parameters include:
Accuracy: The closeness of the measured value to the true value. It is often assessed through recovery studies on spiked samples.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels:
Repeatability (Intra-laboratory precision): The precision obtained under the same operating conditions over a short interval of time.
Reproducibility (Inter-laboratory precision): The precision obtained between different laboratories.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Interlaboratory comparisons, also known as round-robin studies, are a crucial component of method validation, particularly for establishing reproducibility. In these studies, identical samples are sent to multiple laboratories for analysis, and the results are compared. This process helps to identify any systematic biases in a method and ensures that it can be successfully transferred and implemented in different laboratories. tno.nl
Table 2: Example Validation Parameters for an Isocyanate Analytical Method (Based on data for various isocyanates)
| Validation Parameter | Typical Performance Metric | Reference |
|---|---|---|
| Accuracy (Recovery) | 90-110% | researchgate.net |
| Repeatability (RSD) | < 15% | tno.nl |
| Reproducibility (RSD) | < 20% | tno.nl |
| Linearity (Correlation Coefficient, r²) | > 0.995 | tno.nl |
Another study comparing four different analytical methods for monomeric and oligomeric 1,6-hexamethylene diisocyanate (HDI) and isophorone (B1672270) diisocyanate (IPDI) highlighted the challenges in inter-method comparison. rsc.orgresearchgate.net These challenges included differences in reporting metrics and the inability of some methods to report all isocyanate species of interest. rsc.orgresearchgate.net Such studies underscore the importance of standardized and thoroughly validated methods for accurate isocyanate analysis.
Applications of Propyl Isocyanate in Advanced Materials Science and Chemical Synthesis
Specialized Chemical Production and Fine Chemicals
Propyl isocyanate is a key intermediate in the production of a variety of organic compounds. parchem.com Its ability to form stable linkages with other molecules makes it an important component in the synthesis of pharmaceuticals and agrochemicals. parchem.compaushak.com
In the pharmaceutical industry, this compound serves as a building block for the synthesis of more complex molecules with therapeutic properties. paushak.comlookchem.com The isocyanate group can react with alcohols, amines, and other functional groups present in pharmaceutical precursors to form carbamates and ureas, which are common structural motifs in drug molecules. parchem.comontosight.ai The development of new drugs is a significant driver for the this compound market. archivemarketresearch.com For instance, a major pharmaceutical company increased its procurement of this compound for a new drug under development in 2023. archivemarketresearch.com
This compound is instrumental in the synthesis of various agrochemicals, including herbicides and pesticides. dataintelo.comnj.gov These products are vital for modern agriculture, aiding in crop protection and enhancing yields. dataintelo.com The compound is used to create active ingredients in pesticides that target specific biological pathways in pests. ontosight.ainih.gov For example, certain isocyanates are useful in the preparation of insecticides. google.com Additionally, thioether isocyanates, derived from related allyl isocyanates, have shown utility as active constituents in herbicides. google.com The N–N–CO motif, which can be assembled using isocyanate chemistry, is frequently found in agrochemicals. researchgate.net
Materials Modification and Functionalization
The reactivity of the isocyanate group is also leveraged in materials science to alter and enhance the properties of various surfaces and materials. A derivative, 3-(triethoxysilyl)this compound (TESPIC), is particularly important in this field due to its dual functionality. sciengine.com
The surface properties of micro-channel systems, such as those used in microfluidic devices, can be precisely controlled using this compound derivatives. For instance, 3-(triethoxysilyl)this compound can be used to create self-assembled monolayers on the surface of microfluidic chips. sciengine.comresearchgate.net This modification can significantly increase the hydrophobicity of the surface, which is crucial for controlling fluid flow and preventing unwanted interactions in micro-total-analysis-systems (μ-TAS). sciengine.comresearchgate.net The ability to pattern the wettability of microfluidic devices is essential for creating complex systems like those used for generating double emulsions. researchgate.netku.edu.tr
This compound and its derivatives are widely used to immobilize biomolecules such as proteins and peptides onto various substrates. researchgate.netgoogle.com This is a critical step in the development of biosensors, protein microarrays, and other biomedical devices. researchgate.netgoogle.com The isocyanate group reacts with amine groups on the biomolecules to form stable covalent bonds. rsc.org
For example, 3-(triethoxysilyl)this compound (TESPIC) has been used to immobilize bovine serum albumin (BSA) on surfaces, a process confirmed by techniques like X-ray photoelectron spectroscopy (XPS) and contact angle measurements. sciengine.com This method offers a simple and convenient way to create functionalized surfaces for further biological applications. sciengine.comresearchgate.net Similarly, TESPIC is employed to immobilize cellulose (B213188) derivatives onto silica (B1680970) matrices to create chiral stationary phases (CSPs) for separating enantiomers in high-performance liquid chromatography (HPLC). scientificlabs.co.uksigmaaldrich.comresearchgate.net It has also been used to immobilize peptides like Arg-Glu-Asp-Val (REDV) onto acellular graft surfaces to inhibit platelet adhesion and fibrin (B1330869) clot deposition. acs.org
| Substrate | Biomolecule | Isocyanate Derivative | Application |
| Silica Gel | Cellulose Derivatives | 3-(triethoxysilyl)this compound (TESPIC) | Chiral Stationary Phases (CSPs) for HPLC scientificlabs.co.uksigmaaldrich.commdpi.com |
| Chip Substrate | Bovine Serum Albumin (BSA) | 3-(triethoxysilyl)this compound (TESPIC) | Biosensors, Microarrays sciengine.comresearchgate.net |
| Acellular Graft | Arg-Glu-Asp-Val (REDV) Peptide | 3-(triethoxysilyl)this compound (TPI) | Tissue-Engineered Vascular Scaffolds acs.org |
| SBA-15 Mesoporous Silica | Mucor miehei Lipase | Triethoxysilane this compound (TPI) | Biocatalyst for Transesterification researchgate.net |
This compound derivatives are key reagents in the synthesis of organic-inorganic hybrid materials, often through sol-gel processes. nih.govresearchgate.net These materials combine the properties of both organic and inorganic components, leading to novel functionalities. rsc.org
3-(triethoxysilyl)this compound (TESPIC) is used to functionalize organic molecules, which are then incorporated into an inorganic silica network. nih.gov This approach has been used to create photoactive hybrid materials with tunable luminescent properties by incorporating metal ions like Eu³⁺, Tb³⁺, and Zn²⁺. nih.gov TESPIC has also been instrumental in synthesizing electroactive siliceous hybrid materials for corrosion protection. rsc.org In this application, an aniline (B41778) tetramer is reacted with TESPIC to create a precursor that can be incorporated into a silica-based coating, enhancing the anticorrosion performance of the underlying metal. rsc.org
Crosslinking and Curing Agent Applications
The dual functionality of molecules like 3-(triethoxysilyl)this compound, containing both a reactive isocyanate group and hydrolyzable ethoxysilyl groups, makes them valuable as crosslinking reagents. sciengine.com The isocyanate group can react with various functional groups, while the silane (B1218182) end can undergo hydrolysis and polycondensation to form stable siloxane bonds. sciengine.com
Role as Crosslinking Reagent in Self-Assembly Processes
This compound derivatives are utilized as crosslinking reagents in the formation of self-assembled monolayers. sciengine.com The process typically involves the initial hydrolysis of the silane end of the molecule, followed by polycondensation with a surface to form covalent bonds. sciengine.com This creates a stable, functionalized surface. For instance, 3-(triethoxysilyl) this compound can be used to create self-assembled monolayers on a chip surface. sciengine.com The exposed isocyanate groups on the film's surface can then directly react with other molecules, such as proteins, simplifying the process of biomolecular assembly. sciengine.com This method avoids the need for additional modification steps that are sometimes required with other bifunctional reagents. sciengine.com
The self-assembly of isocyanate-terminated prepolymer chains can also lead to the formation of nanoparticles. In some systems, these chains self-assemble in a solvent like acetone, and upon the addition of water, they form core-shell structures. researchgate.net The final structure and properties of these nanoparticles can be influenced by the ratio of isocyanate to hydroxyl groups. researchgate.net
Latent Curing Agents for Polymer Resins (e.g., Epoxy Resins)
In the realm of polymer resins, particularly epoxy resins, isocyanates can act as curing agents. The epoxy groups react with isocyanates to form oxazolidone structures or with hydroxyl groups to create urethane (B1682113) linkages. wiley-vch.de This reaction can be advantageous for its fast curing at low temperatures. wiley-vch.de
The concept of "latent" curing agents is crucial for one-component epoxy resins (OCERs), which require stability at room temperature and activation upon heating. nih.gov While this compound itself is highly reactive, derivatives can be synthesized to act as thermal latent curing agents. For example, phenylurea propyl imidazole (B134444) (PUPI), synthesized from phenyl isocyanate and 1-(3-aminopropyl)imidazole, has been shown to be an effective thermal latent curing agent for diglycidylether bisphenol A (DGEBA) resin. nih.govresearchgate.netacs.org This allows for precise control over the curing process, with high conversion rates achieved at elevated temperatures (e.g., 120°C and 140°C) while maintaining stability at ambient temperatures for a limited time. researchgate.netacs.org
Advanced Adsorbent and Remediation Materials
The modification of material surfaces with this compound derivatives can dramatically alter their properties, making them suitable for environmental remediation applications such as oil spill cleanup.
Functionalization of Cellulose Nanocrystals for Oil Adsorption Aerogels
Cellulose nanocrystals (CNCs) are a promising bio-based material for creating aerogels due to their high surface area, low density, and biodegradability. mdpi.comresearchgate.net However, their inherent hydrophilicity limits their use in oil adsorption. To overcome this, the surface of CNCs can be functionalized with compounds like 3-(triethoxysilyl)this compound (TEPIC). mdpi.com This chemical modification transforms the hydrophilic CNC aerogel into a hydrophobic material. mdpi.com
Research has demonstrated that TEPIC-modified CNC aerogels exhibit high water contact angles (greater than 130°), indicating significant hydrophobicity. mdpi.comresearchgate.net These modified aerogels show excellent potential for oil adsorption, with high capacities for various oils. mdpi.com The porous structure of the aerogel, combined with the hydrophobicity imparted by the this compound derivative, allows for the rapid and selective adsorption of oil from water. mdpi.com
Table 1: Oil Adsorption Capacities of TEPIC-Modified CNC Aerogels
| Oil Type | Adsorption Capacity (g/g) |
| Motor Oil | 130 ± 7.22 |
| Vegetable Oil | 120 ± 4.75 |
| Glycerol | 95.28 ± 4.82 |
Data sourced from a study on 3-(triethoxysilyl) this compound-modified cellulose nanocrystals. mdpi.com
Catalyst and Support Material Development
This compound and its derivatives play a role in the synthesis of polymer-supported catalysts, which offer advantages in terms of catalyst separation and reuse.
Synthesis of Polymer-Supported Catalysts (e.g., Organosilica)
3-(Triethoxysilyl)this compound is a key reagent in the synthesis of organosilica nanoparticles that can serve as catalyst supports. nih.govresearchgate.net In one method, organosilane precursors are synthesized through a "click" reaction between a diamine and 3-(triethoxysilyl)this compound. nih.gov These precursors are then mixed with tetraethoxysilane (TEOS) to form core-shell organosilica nanoparticles. nih.govresearchgate.net The properties of these nanoparticles, such as polarity and oxygen permeability, can be fine-tuned by varying the organosilane precursor. nih.gov
Furthermore, 3-(triethoxysilyl)this compound can be used to tether catalytic molecules to a support. For instance, it has been used to synthesize ruthenium bipyridyl tethered porous organosilica (Ru-POS) for photocatalysis and to create nanoparticle-supported oxime palladacycle catalysts for cross-coupling reactions. sigmaaldrich.com It has also been employed in the synthesis of a BINOL-derived trialkoxysilylated precursor for immobilization within a polymer network, creating a heterogeneous catalyst for asymmetric synthesis. academie-sciences.fr
Nanoparticle-Supported Catalysts
The field of heterogeneous catalysis has been significantly advanced by the use of nanoparticle-supported catalysts, which combine the high surface area and reactivity of nanoscale materials with the ease of separation and recyclability of a solid support. jst.go.jpjst.go.jp A key strategy in developing these catalysts is the functionalization of the nanoparticle surface to anchor and stabilize catalytically active metal centers or organic moieties. nih.gov this compound derivatives, most notably 3-(triethoxysilyl)this compound (TEPI), have emerged as crucial bifunctional reagents for this purpose. sigmaaldrich.comsigmaaldrich.com
The utility of TEPI lies in its dual chemical nature. The triethoxysilyl group can readily undergo hydrolysis and condensation to form strong covalent bonds with the hydroxyl groups on the surface of oxide-based nanoparticles, particularly silica (SiO2). nih.govrsc.org This process, known as silanization, grafts the propyl chain onto the nanoparticle surface. The isocyanate group (-N=C=O) at the other end of the propyl chain remains highly reactive, serving as a versatile handle for the covalent attachment of various catalytic species through reactions with nucleophiles like amines or alcohols. sigmaaldrich.comd-nb.info This modular approach allows for the rational design of a wide range of nanoparticle catalysts with tailored properties.
Detailed research has demonstrated the efficacy of this strategy in several catalytic applications. For instance, TEPI has been instrumental in synthesizing nanoparticle-supported palladium catalysts. sigmaaldrich.comsigmaaldrich.com In one application, it was used to help create an oxime palladacycle catalyst supported on nanoparticles for the Suzuki-Miyaura cross-coupling reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. sigmaaldrich.comsigmaaldrich.com Similarly, TEPI has been employed in the synthesis of ruthenium-bipyridyl complexes tethered to porous organosilica materials, which function as reusable and durable heterogeneous photocatalysts. sigmaaldrich.comsigmaaldrich.com
The role of the this compound linker extends to asymmetric catalysis. Researchers have used TEPI as a spacer to immobilize chiral molecules onto silica supports. academie-sciences.fr For example, BINOL (2,2′-dihydroxy-1,1′-binaphthyl), a well-known chiral ligand, was attached to a silica matrix using TEPI. The resulting hybrid materials showed significantly enhanced catalytic activity and enantioselectivity in reactions like the addition of diethylzinc (B1219324) to benzaldehyde (B42025) compared to the unsupported molecular catalyst. academie-sciences.fr This enhancement is attributed to a potential supramolecular effect of the silica matrix on the catalyst's stability and selectivity. academie-sciences.fr Furthermore, TEPI is a common reagent for preparing bonded chiral stationary phases (CSPs) for chromatography by immobilizing cellulose derivatives onto a silica matrix. sigmaaldrich.comscientificlabs.com
In the realm of acid catalysis, this compound derivatives are used to create solid acid catalysts. soton.ac.uk For example, TEPI was used to react with sulfanilic acid to form a urea (B33335) linkage, tethering an aryl-sulfonic acid group to an organosilica framework. soton.ac.uk These hybrid materials function as solid acid catalysts, with their acidity and catalytic performance in reactions like acetal (B89532) formation being tunable by modifying the organic moiety. soton.ac.uk
The research findings highlight the versatility of this compound derivatives in creating advanced, recyclable catalytic systems. By providing a stable and versatile linkage between a robust nanoparticle support and a functional catalytic center, these compounds enable the development of highly efficient and selective heterogeneous catalysts.
Data Tables
The following tables summarize the applications and performance of catalysts developed using this compound derivatives.
Table 1: Examples of Nanoparticle-Supported Catalysts Synthesized Using this compound Derivatives
| Catalyst System | This compound Derivative | Role of Isocyanate Derivative | Catalytic Application | Key Findings | Reference(s) |
| Oxime Palladacycle on Nanoparticles | 3-(triethoxysilyl)this compound (TEPI) | Linker to support the palladium complex | Suzuki-Miyaura cross-coupling | Serves as a key reagent in the synthesis of the nanoparticle-supported catalyst. | sigmaaldrich.comsigmaaldrich.com |
| Ruthenium Bipyridyl on Porous Organosilica | 3-(triethoxysilyl)this compound (TEPI) | Covalent tether for the Ru-complex | Organo-photocatalysis | Enables the creation of a versatile, durable, and reusable heterogeneous photocatalyst. | sigmaaldrich.comsigmaaldrich.com |
| BINOL-functionalized Silica | 3-(triethoxysilyl)this compound (TEPI) | Linker to immobilize (R)-BINOL entities | Asymmetric addition of diethylzinc to benzaldehyde | The resulting silica hybrid material showed significantly increased catalytic properties compared to the molecular catalyst. | academie-sciences.fr |
| Aryl-Sulfonic Acid Hybrid Catalyst | 3-(triethoxysilyl)this compound (TEPI) | Forms a urea linkage to tether the acid group | Acetal formation (acid catalysis) | The isocyanate reaction allows for the synthesis of organosiliceous hybrid materials with tunable acidity. | soton.ac.uk |
| Cellulose-based Chiral Stationary Phase | 3-(triethoxysilyl)this compound (TEPI) | Spacer reagent to immobilize cellulose derivatives | Chiral separation | Acts as a bifunctional reagent to bond the chiral selector to the silica matrix. | sigmaaldrich.comscientificlabs.com |
Table 2: Performance Data for Selected Catalytic Systems
| Catalyst System | Reaction | Substrate | Product Yield | Recyclability | Reference(s) |
| BINOL-functionalized Silica with Ti(OiPr)₄ | Diethylzinc addition to benzaldehyde | Benzaldehyde, Diethylzinc | Up to 99% | Not specified | academie-sciences.fr |
| Aryl-Sulfonic Acid Hybrid Catalyst | Acetal formation | Benzaldehyde, Ethylene glycol | Superior performance for fluoro-aryl-sulfonic acid vs. non-fluorinated sample | Not specified | soton.ac.uk |
| Amine-functionalized MCM-41 (related application) | Knoevenagel Condensation | Various aldehydes and malononitrile | Up to 99% | Reusable for at least five consecutive cycles without apparent loss of activity. | mdpi.com |
Environmental Behavior and Remediation Research Pertaining to Propyl Isocyanate
Environmental Fate Pathways
The environmental journey of propyl isocyanate is dictated by several key processes that determine its persistence and distribution across different environmental compartments: water, soil, and air.
Hydrolysis in Aqueous and Moist Soil Environments
This compound reacts vigorously and violently with water. innospk.comscbt.com This high reactivity towards water makes hydrolysis a primary and rapid degradation pathway in aqueous environments and moist soils. The isocyanate functional group (-NCO) readily reacts with water to form an unstable carbamic acid, which then decomposes to propylamine (B44156) and carbon dioxide.
Table 1: Physicochemical Properties of this compound Relevant to Hydrolysis
| Property | Value |
| Water Solubility | Insoluble/Reactive nj.gov |
| Reaction with Water | Reacts violently, liberates toxic gas scbt.com |
Sorption to Solids (Sludge, Sediments, Soils)
In the absence of rapid hydrolysis, sorption to solid materials such as sludge, sediments, and soils is a dominant process for isocyanates. scbt.com For this compound, sorption to soils and sediments is anticipated to be a very strong mechanism of removal from the water column. scbt.com This strong affinity for solids means that the compound is less likely to be mobile in the soil and migrate into groundwater.
The extent of sorption is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency for a chemical to bind to the organic matter in soil and sediment, reducing its bioavailability and mobility. While an experimental Koc value for this compound is not available, its chemical structure suggests a moderate to high potential for sorption. The mobility of a substance in soil can be classified based on its Koc value.
Table 2: Estimated Soil Sorption and Mobility Classification
| Log Koc | Soil Mobility Classification |
| < 1.5 | Very High |
| 1.5 - 2.5 | High |
| 2.5 - 3.5 | Moderate |
| 3.5 - 4.5 | Low |
| > 4.5 | Slight to Immobile |
Note: This table provides a general classification scheme for soil mobility based on Koc values.
Atmospheric Degradation Mechanisms
Once in the atmosphere, this compound is subject to degradation primarily through its reaction with photochemically-produced hydroxyl radicals. Other atmospheric removal processes include washout and dry deposition.
The primary chemical degradation pathway for many volatile organic compounds in the troposphere is reaction with hydroxyl (OH) radicals. The rate of this reaction is a key factor in determining the atmospheric lifetime of the compound. A specific atmospheric OH rate constant has been reported for n-propyl isocyanate. parchem.com
The atmospheric lifetime (τ) of a compound with respect to reaction with OH radicals can be estimated using the following equation:
τ = 1 / (k_OH * [OH])
where:
k_OH is the rate constant for the reaction with OH radicals.
[OH] is the average concentration of OH radicals in the atmosphere (typically assumed to be around 1 x 10^6 molecules/cm³).
Table 3: Atmospheric Degradation Data for n-Propyl Isocyanate
| Parameter | Value |
| Atmospheric OH Rate Constant (k_OH) | 2.46 x 10⁻¹² cm³/molecule-sec parchem.com |
| Estimated Atmospheric Lifetime | Approximately 4.7 days |
In addition to chemical reactions, this compound can be removed from the atmosphere through physical processes. Washout, or wet deposition, is the removal of substances from the atmosphere by precipitation. Dry deposition is the process by which particles and gases are deposited on surfaces from the atmosphere in the absence of precipitation. For isocyanates in general, removal from the air is expected to occur through washout or dry deposition. scbt.com The efficiency of these processes depends on factors such as the compound's solubility in water and its physical state (gas or aerosol).
Biodegradation Potential and Persistence in Environmental Compartments
Information specifically on the biodegradation of this compound is limited. However, it is generally noted that biodegradation is minimal for most isocyanate compounds. scbt.com The high reactivity of the isocyanate group, particularly its propensity for hydrolysis, suggests that abiotic degradation processes are likely to be more significant in aqueous environments.
Volatilization Dynamics from Water and Soil
The environmental fate of isocyanates, including this compound, is largely governed by two primary processes: hydrolysis and sorption. epa.gov The potential for volatilization from water and soil is significantly influenced by the compound's physical and chemical properties, particularly its water solubility and vapor pressure, which are encapsulated in the Henry's Law Constant. This constant serves as a measure of the concentration of a chemical in the air relative to its concentration in water. chemsafetypro.com
Generally, isocyanates exhibit low to very low water solubility. epa.gov This characteristic, combined with their high reactivity with water, means that hydrolysis is a primary fate mechanism. epa.govcdc.gov The reaction with water leads to the formation of corresponding amines, which can then react with more isocyanate to produce inert and insoluble polyureas. cdc.govresearchgate.net This rapid hydrolysis can occur within minutes to hours for most isocyanates. epa.gov
Table 1: General Environmental Fate Processes for Isocyanates
| Environmental Process | Significance for Isocyanates | Notes |
|---|---|---|
| Volatilization | Negligible to Low | Expected to take years from surface waters. epa.gov |
| Hydrolysis | High | Primary fate mechanism in water and moist soil; forms amines and polyureas. epa.govcdc.gov |
| Sorption | High | Strong sorption to sludge, sediments, and soils, limiting migration. epa.gov |
| Biodegradation | Low | Not expected to occur at significant levels for the parent isocyanate compound. epa.gov |
Environmental Monitoring and Detection
Monitoring for isocyanates in the environment is crucial for assessing potential exposure and understanding their distribution. Various methods are employed for air sampling and analysis to detect the presence of these reactive compounds.
Ambient Air Concentration Studies of this compound
Studies monitoring isocyanates in the air have detected this compound in both indoor and outdoor environments. Research into atmospheric isocyanate concentrations has identified this compound among other isocyanate compounds. One study reported atmospheric concentrations ranging from 0.0030 ± 0.020 nanograms per cubic meter (ng/m³) for this compound up to 26.0 ± 14.3 ng/m³ for isocyanic acid. researchgate.net This research indicated that air inhalation was the primary route of exposure to isocyanates. researchgate.net
Another investigation graphically presented the concentrations of various isocyanates, including this compound (PIC), in indoor and outdoor air, highlighting its presence in the ambient environment. researchgate.net These findings confirm that this compound can be found in the air, necessitating further research to understand its sources and potential impacts.
Table 2: Reported Ambient Air Concentration of this compound
| Compound | Concentration (ng/m³) | Study Reference |
|---|---|---|
| This compound | 0.0030 ± 0.020 | researchgate.net |
Emission Studies from Polyurethane Products
Polyurethane products are a significant source of isocyanate emissions. nsw.gov.au The manufacturing and thermal degradation of polyurethane foams, coatings, and adhesives can release a variety of isocyanates into the atmosphere. nsw.gov.auresearchgate.netirbnet.de For instance, the pyrolysis of flexible polyurethane foam (FPUF) and viscoelastic memory foam (VMF) mattresses has been shown to yield total isocyanate concentrations ranging from 1.43 to 11.95 mg/m³ and 0.05 to 6.13 mg/m³, respectively, depending on the temperature. researchgate.net
While many studies focus on common diisocyanates like Methylene (B1212753) Diphenyl Diisocyanate (MDI) and Toluene (B28343) Diisocyanate (TDI), the thermal decomposition of polyurethane can generate a complex mixture of compounds. researchgate.netirbnet.deresearchgate.net Activities such as spray application of polyurethane foam, heating, or cutting polyurethane materials are known to generate isocyanate vapors, aerosols, and dust. nsw.gov.auepa.govnih.gov Although specific emission rates for this compound from polyurethane products are not extensively documented in dedicated studies, the fundamental chemistry of polyurethane degradation suggests that smaller, volatile isocyanates could potentially be formed and released.
Advanced Remediation Strategies
Given the reactivity and potential hazards of isocyanates, research into effective remediation strategies for contaminated environments is ongoing. Advanced methods focus on capturing and degrading these compounds.
Adsorption-Based Removal from Contaminated Water
Adsorption is a widely used technology for the removal of volatile organic compounds (VOCs) and other pollutants from water due to its high efficiency and cost-effectiveness. researchgate.netnih.govmdpi.com For isocyanates in an aqueous environment, remediation is complicated by their rapid hydrolysis. epa.gov However, in situations where isocyanate contamination occurs, adsorption onto solid materials is a key removal mechanism. epa.gov
Various adsorbent materials have been developed for VOC abatement, including activated carbon, zeolites, and polymeric resins. researchgate.netepfl.ch Activated carbon, in particular, is noted for its low cost and versatility in adsorbing non-polar VOCs. epfl.ch While hydrolysis is the primary fate of isocyanates in water, any unreacted this compound could be effectively removed by sorption onto sediments or dedicated adsorbent materials like activated carbon. epa.gov Decontamination solutions for isocyanate spills often involve an absorbent material like sand or clay, followed by neutralization with a chemical solution. safetyinnumbers.caactsafe.ca
Development of Functionalized Adsorbent Materials for Isocyanates
To improve the efficiency and selectivity of adsorbents, researchers are developing functionalized materials. This approach involves modifying the surface of an adsorbent to create specific interactions with the target pollutant. epfl.ch
For isocyanates, functionalization often involves introducing chemical groups that can readily react with the isocyanate's N=C=O group. For example, amine-functionalized solid adsorbents are being explored for CO2 capture and could be adapted for isocyanates, as the amine group reacts readily with the isocyanate group to form stable urea (B33335) linkages. researchgate.netfrontiersin.org
Research has also demonstrated the functionalization of materials like graphene oxide. The highly active –NCO groups of isocyanates can be used to graft them onto surfaces containing hydroxyl (–OH) or carboxyl (–COOH) groups, forming stable bonds. iwaponline.comnih.gov This principle can be reversed, where a surface is functionalized with groups like amines or hydroxyls to capture isocyanates from a fluid stream. Such functionalized materials offer a promising avenue for developing highly effective and selective remediation strategies for environments contaminated with this compound and other isocyanates.
Enzymatic Degradation Approaches for Lignin-Isocyanate Interactions
The bioremediation of materials formed from the interaction of lignin (B12514952) and isocyanates, such as this compound, is an emerging area of research focused on harnessing the power of microbial enzymatic systems. Lignin, a complex aromatic polymer, is naturally degraded by a variety of microorganisms, primarily fungi, which produce a suite of powerful oxidative enzymes. mdpi.com These enzymatic systems are now being investigated for their potential to break down synthetic polymers where lignin is a component, including lignin-based polyurethanes. The core principle of this approach is to utilize enzymes that can target and depolymerize the lignin component, thereby compromising the structural integrity of the entire material and facilitating its breakdown.
The primary enzymes involved in lignin degradation are lignin-modifying enzymes (LMEs), which include laccases and various peroxidases like lignin peroxidase (LiP) and manganese peroxidase (MnP). nih.govnih.gov These enzymes are typically extracellular, allowing microorganisms to break down the large, insoluble lignin polymer into smaller, more manageable compounds that can be absorbed and metabolized. nih.gov
Laccases (benzenediol:oxygen oxidoreductases) are copper-containing enzymes that oxidize phenolic and, to a lesser extent, non-phenolic components of lignin by reducing molecular oxygen to water. frontiersin.orgnih.gov However, the redox potential of laccases is often insufficient to oxidize the more recalcitrant non-phenolic units that constitute the majority of the lignin structure. frontiersin.org To overcome this limitation, laccases often work in conjunction with small molecules known as mediators. These mediators are oxidized by the laccase and, in their oxidized radical form, can diffuse into the polymer matrix and carry out the oxidation of non-phenolic lignin structures that the enzyme itself cannot access. nih.gov This laccase-mediator system (LMS) significantly expands the range of substrates that can be degraded. frontiersin.org
Lignin peroxidases (LiPs) are heme-containing enzymes with a high redox potential, enabling them to directly oxidize non-phenolic lignin structures, which is a key step in lignin depolymerization. frontiersin.orgnih.gov Manganese peroxidases (MnPs), another group of heme peroxidases, utilize Mn²⁺ as a mediator. The enzyme oxidizes Mn²⁺ to Mn³⁺, which then acts as a diffusible oxidizing agent to attack the lignin structure. mdpi.com
While direct research on the enzymatic cleavage of the specific urethane (B1682113) bond formed between lignin's hydroxyl groups and this compound's NCO group is limited, the degradation of the lignin network is the primary and most studied approach. By breaking down the lignin component, the cross-linked structure of a lignin-polyurethane composite is disrupted, making the material more susceptible to further physical and biological degradation.
The table below summarizes key findings from research on the enzymatic systems relevant to the degradation of lignin and lignin-containing polymers.
| Enzyme System | Microorganism Source (Example) | Mechanism of Action | Target Linkages in Lignin | Relevance to Lignin-Isocyanate Materials |
| Laccase | Trametes versicolor, Pleurotus ostreatus | One-electron oxidation of phenolic groups. | Primarily phenolic units. | Can initiate degradation of the lignin component. |
| Laccase-Mediator System (LMS) | Trametes villosa with mediators like HBT | Laccase oxidizes a mediator, which in turn oxidizes lignin. | Both phenolic and non-phenolic units. | Enhances the degradation of the more complex lignin structure within the polymer. mdpi.com |
| Lignin Peroxidase (LiP) | Phanerochaete chrysosporium | Direct oxidation of non-phenolic aromatic rings via a high redox potential. | Primarily non-phenolic β-O-4 aryl ether bonds. | Key enzyme for breaking down the bulk of the lignin polymer backbone. nih.gov |
| Manganese Peroxidase (MnP) | Phanerochaete chrysosporium | Oxidation of Mn²⁺ to Mn³⁺, which acts as a diffusible oxidizer. | Phenolic and non-phenolic structures. | Important for the initial stages of lignin breakdown within the composite material. mdpi.com |
Further research is focused on optimizing the conditions for enzymatic activity, identifying more robust enzymes, and understanding the synergistic interactions between different enzymes in breaking down these complex composite materials. The ultimate goal is to develop efficient and environmentally benign strategies for the remediation of waste materials derived from lignin and isocyanates.
Mechanistic Toxicology and Biochemical Interactions of Isocyanates Including Propyl Isocyanate
Molecular Mechanisms of Toxicity
Reaction with Nucleophilic Biological Macromolecules (e.g., DNA Bases, Proteins, Glutathione)
Isocyanates are characterized by an electrophilic carbon atom, making them susceptible to nucleophilic attack from a variety of biological macromolecules such as amines, alcohols, and thiols. rsc.orgresearchgate.net This high reactivity is a key factor in their toxicity. rsc.orgrsc.org
Studies have shown that isocyanates like methyl isocyanate (MIC) and phenyl isocyanate (PIC) can react with the exocyclic amino groups of DNA bases, including deoxycytidine, deoxyadenosine (B7792050), and deoxyguanosine, to form carbamoylated products. nih.gov The reaction with deoxycytidine is significantly more rapid than with deoxyadenosine or deoxyguanosine. nih.gov This modification of DNA can lead to genotoxic effects. nih.gov
Isocyanates also readily react with proteins. nih.gov The nucleophilic groups on proteins, such as amino, hydroxyl, and thiol groups, can be targeted by the electrophilic isocyanate. nih.gov This binding can alter the protein's structure and function. harvard.edu
Glutathione (B108866), a crucial intracellular antioxidant, is another key target for isocyanates. rsc.orgrsc.org The thiol group of glutathione can react with isocyanates, leading to the formation of glutathione conjugates. waocp.org This reaction can deplete cellular glutathione levels, potentially inducing oxidative stress. waocp.org
Table 1: Reactivity of Isocyanates with Biological Nucleophiles
| Nucleophile | Target Site | Potential Consequence |
| DNA Bases | Exocyclic amino groups of deoxycytidine, deoxyadenosine, deoxyguanosine | Formation of DNA adducts, genotoxicity. nih.gov |
| Proteins | Amino, hydroxyl, and thiol groups | Altered protein structure and function, formation of neo-antigens. nih.govharvard.edu |
| Glutathione | Thiol group | Depletion of cellular glutathione, oxidative stress. rsc.orgrsc.orgwaocp.org |
Formation of Carbamoyl (B1232498) Metabolites
The reaction of isocyanates with biological molecules leads to the production of carbamoyl metabolites. rsc.orgrsc.org For instance, the interaction of isocyanates with glutathione results in the formation of S-[N-(alkyl/aryl)carbamoyl]glutathione conjugates. nih.gov These conjugates can be further metabolized. For example, in rats, N-(1-methyl-3,3-diphenylpropyl)isocyanate was shown to form S-[N-(1-methyl-3,3-diphenylpropylcarbamoyl)]glutathione, which was identified in bile. nih.gov This was subsequently metabolized to N-acetyl-S-[N-(1-methyl-3,3-diphenylpropylcarbamoyl)]cysteine and excreted in the urine. nih.gov These S-linked conjugates were found to be stable under acidic conditions but could release the original isocyanate in mild alkali. nih.gov
The formation of these metabolites is a significant pathway in the biotransformation of isocyanates. The synthesis of such carbamoyl metabolites, like Propyl(2-(2,4,6-trichlorophenoxy)ethyl)carbamoyl chloride, can be achieved by reacting the corresponding amine with propyl isocyanate.
Role of Isocyanate-Albumin Complexes as Neo-Epitopes
When isocyanates bind to proteins, such as human serum albumin (HSA), they can create new antigenic determinants, or neo-epitopes. nih.govharvard.edu This occurs because the binding of the isocyanate hapten to the protein carrier can alter the protein's conformation, exposing new surfaces that the immune system recognizes as foreign. harvard.edumdpi.com
The formation of these isocyanate-albumin complexes is a critical step in the development of immune responses to isocyanates. mdpi.com Studies have shown that antibodies can be generated against these chemical-albumin adducts. mdpi.comresearchgate.net For example, antibodies to thyroid-stimulating hormone (TSH) receptor have been found to bind to isocyanate-HSA complexes. mdpi.com This suggests that the immune response triggered by the neo-antigen may cross-react with endogenous proteins, potentially leading to autoimmune phenomena. harvard.edumdpi.com The antigenicity of these complexes can be influenced by the number of isocyanate molecules bound to each albumin molecule. nih.gov
Immunological and Hypersensitivity Mechanisms
Exposure to isocyanates can trigger a range of immunological responses, leading to hypersensitivity reactions in susceptible individuals. These mechanisms involve the activation of specific immune cells and the production of antibodies.
CD4+ Cell Activation and Inflammatory Processes
The activation of CD4+ T cells is a central event in the adaptive immune response. rndsystems.com Naïve CD4+ T cells, upon encountering an antigen presented by an antigen-presenting cell (APC), can differentiate into various effector T cell subsets. rndsystems.comfrontiersin.org This process is crucial for orchestrating the immune response, including the elimination of pathogens and the regulation of inflammation. biorxiv.org
In the context of isocyanate exposure, the isocyanate-protein adducts can be processed by APCs and presented to CD4+ T cells. This can lead to the activation and proliferation of T cells, initiating an inflammatory cascade. frontiersin.org The activated CD4+ T cells can release a variety of cytokines that contribute to the inflammatory response and can help in the activation of other immune cells. rndsystems.com
Induction of IgE Antibodies
A key feature of isocyanate-induced hypersensitivity is the production of specific Immunoglobulin E (IgE) antibodies. nih.gov These antibodies are directed against the isocyanate-protein conjugates (neo-antigens). nih.gov The presence of specific IgE antibodies is a marker of sensitization to isocyanates. nih.gov
The binding of these IgE antibodies to mast cells and basophils, followed by re-exposure to the isocyanate, can lead to the degranulation of these cells and the release of inflammatory mediators, resulting in allergic reactions such as asthma. scbt.com The specificity of these IgE antibodies is directed towards both the isocyanate hapten and the protein carrier, forming new antigenic determinants. nih.gov Studies have shown that the level of specific IgE antibodies can be a useful diagnostic tool for isocyanate-induced occupational asthma. nih.gov It has been noted that cross-reactivity between different isocyanate haptens can occur, but it is often partial and varies between individuals. nih.gov
Cellular and Tissue-Level Interactions
The reactivity of the isocyanate group (-N=C=O) drives its interactions at the cellular and tissue levels, leading to a range of toxicological effects. When inhaled, isocyanates like this compound can directly impact the delicate lining of the respiratory tract.
Impairment of Cilia Function
The cilia of the respiratory epithelium play a crucial role in mucociliary clearance, a primary defense mechanism of the lungs. Isocyanates have been shown to impair the function of these cilia. mdpi.com The inhaled isocyanate or its derivatives are absorbed by bronchial epithelial cells. researchgate.net One proposed mechanism for this impairment is the binding of isocyanates to tubulin, a key protein component of microtubules within the cilia. mdpi.comoup.com This interaction can disrupt the normal rhythmic beating of cilia, leading to decreased mucociliary clearance. oup.com The retention of mucus and inhaled particles can increase the duration of exposure to the xenobiotic and contribute to inflammation and further lung injury. oup.com Studies on toluene (B28343) diisocyanate (TDI), a related isocyanate, have demonstrated its colocalization with tubulin on the cilia of human airway epithelial cells, supporting the hypothesis that tubulin is a significant target for isocyanate toxicity. oup.com Impaired ciliary function can lead to the accumulation of mucus and bacteria, resulting in chronic respiratory infections. jornaldepneumologia.com.br
| Cellular Target | Effect of Isocyanate Interaction | Consequence |
| Ciliary Tubulin | Binding and adduction | Impaired ciliary beat and motion mdpi.comoup.com |
| Bronchial Epithelial Cells | Absorption of isocyanates | Local disturbance and impaired cilia function mdpi.comresearchgate.net |
Detachment of Bronchial Epithelial Cells
In addition to impairing ciliary function, exposure to isocyanates can lead to the detachment of bronchial epithelial cells. mdpi.com This direct cytotoxic effect disrupts the integrity of the airway epithelium, our first line of defense against inhaled substances. The loss of epithelial cells can expose the underlying tissues and nerves, leading to inflammation and increased airway hyperresponsiveness. The detachment of these cells further compromises the lung's defense mechanisms and can contribute to the development of respiratory diseases. mdpi.com Research on the interaction of the pathogenic mold Aspergillus fumigatus with lung epithelial cells has shown that hyphal penetration can lead to both loss of cilia and cell detachment, illustrating a general mechanism of epithelial injury. frontiersin.org
Detoxification Pathways and Metabolomic Responses
The body possesses mechanisms to detoxify and eliminate harmful substances like this compound. These pathways primarily involve enzymatic conjugation reactions.
Role of Glutathione S-Transferase
A key enzyme involved in the detoxification of isocyanates is Glutathione S-Transferase (GST). mdpi.com GSTs are a family of enzymes that catalyze the conjugation of reduced glutathione (GSH), a major cellular antioxidant, to electrophilic compounds. nih.govmedcraveonline.com This process renders the toxicant more water-soluble and facilitates its excretion from the body. medcraveonline.com In the context of isocyanate exposure, GST mediates the formation of a glutathione conjugate, such as S-(n-butylcarbamoyl)glutathione in the case of n-butyl isocyanate, which is then eliminated. niph.go.jp
However, the capacity of the glutathione detoxification pathway is finite. If the exposure to isocyanates is high, the cellular stores of GSH can become depleted. mdpi.com When the capacity of GST is exhausted, the free isocyanate can then react with other cellular macromolecules, such as proteins like albumin. mdpi.comresearchgate.net The formation of these isocyanate-protein adducts can act as neo-antigens, triggering an immune response that may lead to sensitization and allergic reactions like asthma. mdpi.comresearchgate.net
Computational and Theoretical Studies of Propyl Isocyanate
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions, including the formation of urethanes, which is a cornerstone of polyurethane chemistry. acs.org
Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions, including those involving isocyanates. DFT calculations have been employed to investigate the catalytic effects of various compounds on urethane (B1682113) formation, a key reaction of propyl isocyanate. researchgate.netmdpi.com These studies reveal that the reaction between an isocyanate and an alcohol can be significantly accelerated by catalysts.
Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are known to be potent catalysts for this reaction. researchgate.netoup.com DFT studies have shown that the catalyst activates the alcohol molecule, making it a more potent nucleophile. researchgate.netmdpi.com The proposed mechanism involves the formation of a complex between the alcohol and the catalyst, followed by the attack of this complex on the isocyanate. mdpi.com This "accelerated direct addition" mechanism significantly lowers the energy barrier of the reaction. researchgate.netmdpi.com
Alcohols themselves can also act as catalysts, a phenomenon known as self-catalysis. Theoretical studies suggest that additional alcohol molecules can participate in the transition state, helping to facilitate proton transfer and stabilize the developing charges. nih.govkuleuven.be The reaction rate's dependence on alcohol concentration often suggests the involvement of alcohol dimers or trimers in the reaction mechanism. acs.orgkuleuven.be Quantum-chemical calculations have shown that the energy barrier for the reaction of an isocyanate with an alcohol associate (like a dimer or trimer) is lower than with a single alcohol molecule. researchgate.net
| Reaction / Mechanism | Theoretical Activation Energy (kJ/mol) | Computational Method/Reference |
|---|---|---|
| Direct Addition (Uncatalyzed) | >100 | nih.gov |
| Alcohol Catalysis (Involving additional alcohol molecules) | Substantially lower than direct addition | nih.gov |
| Reaction with Allophanate (B1242929) Intermediate (Isocyanate Excess) | 62.6 (TS barrier) | G4MP2/SMD nih.gov |
Transition state theory is a fundamental concept in chemical kinetics, and computational chemistry allows for the detailed characterization of transition state structures and energies. For isocyanate reactions, such as the formation of urethanes, transition state analysis reveals a concerted, yet asynchronous, process. kuleuven.beresearchgate.net
In the uncatalyzed reaction between an isocyanate and an alcohol, calculations show a four-membered cyclic transition state. However, this direct addition pathway has a relatively high energy barrier. nih.gov When catalysts like tertiary amines or additional alcohol molecules are present, the transition state becomes larger and more complex. For example, with alcohol self-catalysis, a six-membered or even larger cyclic transition state is formed, which incorporates the additional alcohol molecules. nih.govkuleuven.be This arrangement facilitates a proton relay system, effectively lowering the activation energy. researchgate.net
For the reaction of phenyl isocyanate with 1-propanol (B7761284) in the presence of excess isocyanate, a two-step mechanism has been proposed involving an allophanate intermediate formed via a six-centered transition state. nih.gov The subsequent breakdown of this intermediate to form the urethane proceeds through another low-energy transition state. nih.gov These computational findings highlight that the reaction pathway can be highly dependent on the specific reaction conditions.
Molecular Dynamics Simulations for Polymerization and Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering insights into the dynamics, structure, and thermodynamics of polymers. unlv.edu For poly(this compound), MD simulations have been used to investigate its properties in solution.
A key study focused on the rotational dynamics of poly(n-propyl isocyanate) (PPIC) in a toluene (B28343) solution using large-scale classical molecular dynamics. nih.gov Such simulations model the polymer at an atomistic level, capturing the interactions between the polymer chain and the solvent molecules. From these simulations, the rotary diffusivity of PPIC was determined to be 10.5 x 10⁵ (±2.7) s⁻¹, a value that falls within the range of available experimental data. nih.gov This agreement between simulation and experiment validates the accuracy of the computational model and force field used.
MD simulations on other poly(n-alkyl isocyanate)s have revealed that these polymers often adopt rigid, helical rod-like structures in solution. mdpi.comrsc.org The simulations can also shed light on intermolecular interactions, such as the tendency of polymer chains to aggregate. For instance, simulations of poly(alkylated tri(ethylene oxide)isocyanate) in water showed that the polymer chains tend to aggregate in a parallel fashion as the temperature increases. mdpi.com These computational approaches are crucial for understanding the link between the chemical structure of polyisocyanates and their macroscopic properties, which is essential for designing new materials. mdpi.com
Modeling of Environmental Fate and Transport
Predictive models are essential tools for assessing the potential environmental impact of chemicals like this compound. epa.gov These models use the chemical's structure and physicochemical properties to estimate its distribution and persistence in various environmental compartments. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the environmental fate and effects of chemicals based on their molecular structure. ecetoc.orgrsc.org For a substance like this compound, QSARs can estimate key parameters that determine its environmental persistence and bioaccumulation potential.
Persistence is related to a chemical's susceptibility to degradation processes. Isocyanates are known to be reactive towards water, undergoing hydrolysis to form amines and ultimately other products. alkalinity.uknih.gov QSAR models can estimate the rate of hydrolysis based on structural features. Bioaccumulation, the build-up of a chemical in an organism, is often correlated with the octanol-water partition coefficient (Kow). QSARs can predict the Kow value for this compound, providing an indication of its likelihood to accumulate in fatty tissues of organisms. While specific modeling results for this compound are not detailed in the literature, the methodologies are well-established and are used by regulatory agencies to screen chemicals for potential environmental risks. epa.gov
The atmospheric lifetime of a volatile compound like this compound is primarily determined by its reaction rate with atmospheric oxidants, most notably the hydroxyl radical (•OH). acs.org Quantum chemical calculations are a primary method for determining these reaction rate constants.
Studies on analogous compounds like methyl isocyanate (MIC) provide a framework for understanding the atmospheric degradation of this compound. acs.orgnih.gov For MIC, computational studies have explored reaction pathways with •OH and chlorine atoms (Cl•). acs.orgnih.gov The primary mechanisms are found to be hydrogen abstraction from the methyl group and radical addition to the N=C=O group. nih.gov These calculations provide the energy barriers for each pathway, which are then used to calculate temperature-dependent rate coefficients.
The atmospheric lifetime (τ) of the compound with respect to its reaction with an oxidant (X) is calculated as τ = 1 / (k[X]), where k is the calculated rate coefficient and [X] is the average atmospheric concentration of the oxidant. While specific calculations for this compound are not published, the atmospheric concentration has been measured at 0.0030±0.020 ng m⁻³. nih.gov By applying the methods used for other isocyanates, the atmospheric lifetime of this compound could be reliably predicted.
| Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Condition | Reference |
|---|---|---|---|
| CH₃NC + OH | (7.9 ± 0.6) × 10⁻¹¹ | 298 K (Experimental) | acs.org |
| CH₃NCO + OH | 3.62 × 10⁻¹² | 293 K (Experimental) | acs.org |
| HNCO + OH | 2.0 × 10⁻¹⁵ | 298 K (Calculated) | copernicus.org |
| HNCO + Cl | < 3 × 10⁻¹⁶ | 298 K (Calculated) | copernicus.org |
Future Research Directions and Emerging Paradigms
Development of Sustainable and Green Synthesis Routes
The traditional synthesis of isocyanates, including propyl isocyanate, often relies on the use of highly toxic phosgene (B1210022), a process that poses significant safety and environmental risks. researchgate.netiscientific.org Future research is intensely focused on developing benign and sustainable alternatives that align with the principles of green chemistry.
A primary objective is the complete elimination of phosgene. researchgate.netacs.org Research is pivoting towards several phosgene-free pathways:
Reductive Carbonylation: This approach involves the carbonylation of nitro-compounds (e.g., 1-nitropropane) using carbon monoxide with a suitable catalyst system, often involving transition metals like palladium. researchgate.netwikipedia.org
Oxidative Carbonylation: The carbonylation of primary amines (e.g., propylamine) presents another viable route, though it requires forcing conditions that can be challenging to control. researchgate.net
Thermal Decomposition of Carbamates: N-substituted carbamates can be thermally cracked to produce isocyanates. nih.gov This method is promising as carbamates can be synthesized from less hazardous materials, including CO2 and amines. nih.gov
Another significant paradigm shift involves the utilization of renewable feedstocks. Research into biomass-derived resources like vegetable oils, lignin (B12514952), and carbohydrates is paving the way for bio-based isocyanates. Current time information in Denbighshire, GB.rsc.orgacs.org While much of this research focuses on producing complex diisocyanates for polyurethanes, the fundamental chemical transformations can be adapted for synthesizing smaller molecules like this compound from bio-derived propylamine (B44156) or other C3 platform chemicals. The goal is to create a circular economy model where the carbon source is renewable, reducing the reliance on fossil fuels. nih.gov
| Synthesis Approach | Traditional Method (Phosgenation) | Emerging Green Alternative |
| Primary Reactants | Propylamine, Phosgene (COCl₂) | Propylamine, CO₂; 1-Nitropropane, CO |
| Key Advantage | High yield, established process | Avoids highly toxic phosgene |
| Key Disadvantage | Extreme toxicity of phosgene, HCl byproduct | Often requires high pressure/temperature, catalyst development needed |
| Sustainability | Low | High (potential use of renewable feedstocks and CO₂) |
Exploration of Novel Multicomponent Reactions and Catalyst Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools for creating molecular complexity with high efficiency and atom economy. rsc.org The electrophilic nature of the isocyanate group makes this compound an ideal candidate for MCRs. Future research will focus on expanding the scope of known MCRs and discovering new ones involving this compound. For instance, isocyanate-based MCRs have been used to synthesize complex heterocyclic structures like spiroquinazolin-2-ones, and while aryl isocyanates are common, one reported example specifically utilized this compound. rsc.org The development of novel MCRs analogous to the Ugi and Passerini reactions, which traditionally use isocyanides, is a promising avenue for synthesizing diverse chemical libraries for drug discovery and materials science. nih.govrsc.orgacs.org
The efficiency of these reactions hinges on the development of advanced catalyst systems. The industry is actively seeking alternatives to traditional tin-based catalysts like dibutyltin (B87310) dilaurate for polyurethane synthesis due to toxicity concerns. google.comresearchgate.net Research is exploring:
Organocatalysts: Tertiary amines, N-heterocyclic carbenes (NHCs), and guanidine-based catalysts are being investigated for their ability to promote urethane (B1682113) formation and other isocyanate reactions under mild conditions. researchgate.netacs.org
Transition-Metal Complexes: Catalysts based on zirconium, titanium, bismuth, and magnesium are showing promise as less toxic alternatives to tin. researchgate.net
Latent Catalysts: These catalysts remain inactive until triggered by a specific stimulus like heat, allowing for better control over reaction initiation, which is crucial in applications like coatings and adhesives. acs.org
Advancements in Smart and Responsive Isocyanate-Based Materials
"Smart" or "responsive" materials, which change their properties in response to external stimuli like temperature, pH, or light, are a major focus of modern materials science. While much of the work in isocyanate-based polymers has centered on creating stable polyurethanes, future research will increasingly explore the use of monofunctional isocyanates like this compound to create dynamic materials.
This compound can be used to functionalize polymer backbones, acting as an end-capper or a side-chain modifier. This can precisely tune the properties of the polymer. For example, grafting propyl groups onto a hydrophilic polymer backbone can modify its thermoresponsive behavior in solution, altering its lower critical solution temperature (LCST) or upper critical solution temperature (UCST). rsc.orgrsc.org
Furthermore, research into helical polymers like polyisocyanates is opening pathways to peptide mimicry. acs.org While these are polymers of isocyanates rather than materials containing this compound, the underlying principles of controlling polymer architecture can be extended. Future work could involve creating block copolymers where one block is a rigid, helical poly(alkyl isocyanate) and the other is a flexible chain functionalized with this compound, leading to novel self-assembling and responsive materials.
Enhanced Sensor Technologies for Trace Detection of this compound
Given the reactivity of isocyanates, monitoring their presence in occupational and environmental settings is critical. Future research is aimed at developing highly sensitive, selective, and real-time sensor technologies for the trace detection of volatile isocyanates like this compound. Current research in trace detection for other hazardous compounds provides a roadmap for this field. ucl.ac.ukresearchgate.net
Emerging sensor platforms that could be adapted for this compound include:
Ion Mobility Spectrometry (IMS): Already used in airport security, IMS devices are highly sensitive to trace amounts of chemicals and can provide rapid, on-site detection. researchgate.netrapiscansystems.com
Chemiresistive Sensors: These sensors use materials (e.g., conducting polymers, metal oxides) whose electrical resistance changes upon adsorption of the target analyte. The challenge lies in developing materials with high selectivity for the isocyanate functional group.
Quartz Crystal Microbalance (QCM) Sensors: A QCM sensor's frequency changes as molecules adsorb to its surface. Coating the quartz crystal with a polymer or molecule that has a high affinity for this compound could enable highly sensitive detection. ucl.ac.uk
Optical Sensors: Colorimetric and fluorescent sensors offer a visual and often simple detection method. A future approach could involve designing molecules that undergo a distinct color or fluorescence change upon reacting with this compound.
A key research direction is the integration of these sensor technologies with pattern-matching software and artificial intelligence to create "electronic noses" capable of distinguishing this compound from other interfering volatile organic compounds in complex environments. ucl.ac.uk
Comprehensive Mechanistic Understanding of Environmental Degradation
Understanding the environmental fate of this compound is essential for assessing its ecological impact. The primary degradation pathway in the environment is expected to be hydrolysis. The isocyanate functional group reacts readily with water to form an unstable carbamic acid intermediate, which then rapidly decomposes to yield propylamine and carbon dioxide. wikipedia.orgnih.govnih.gov
RNCO + H₂O → [RNHCOOH] → RNH₂ + CO₂
Future research will focus on a more detailed mechanistic and kinetic understanding of this process under various environmental conditions (e.g., different pH, temperature, and presence of catalysts or particulates in soil and water). While the hydrolysis of the isocyanate group is a well-known chemical reaction, its rate can be influenced by the surrounding matrix.
Furthermore, the ultimate fate of the degradation product, propylamine, is of interest. Short-chain aliphatic amines are generally considered to be biodegradable by environmental microorganisms. researchgate.net Comprehensive studies will involve identifying the specific microbial pathways and enzymes responsible for the mineralization of propylamine, thus confirming the complete environmental breakdown of the original this compound molecule. This research is crucial for conducting thorough life-cycle assessments.
Advanced Toxicological Modeling and Biomarker Discovery
Moving away from traditional animal testing, modern toxicology is increasingly relying on in silico (computational) models and the discovery of specific biomarkers to assess chemical safety. frontiersin.org For this compound, future research will focus on developing Quantitative Structure-Activity Relationship (QSAR) models to predict its toxicity based on its molecular structure. frontiersin.org These models leverage large datasets of known chemical toxicities to make predictions for new or less-studied compounds, reducing the need for extensive laboratory testing.
Biomarker discovery is another critical frontier. Exposure to isocyanates can be monitored by detecting their metabolites or their adducts with biological macromolecules like proteins (e.g., albumin) or DNA. acs.orgnih.gov For this compound, key research directions include:
Identifying Specific Metabolites: The primary metabolite is expected to be propylamine, which can be measured in urine or blood. researchgate.netresearchgate.net
Detecting Protein and DNA Adducts: Developing methods, likely using liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect the specific adducts formed when this compound reacts with nucleophilic sites on proteins or DNA. acs.org These adducts serve as a more direct and stable record of exposure.
Epigenetic Markers: Investigating how exposure might lead to changes in DNA methylation or other epigenetic markers, which could serve as early indicators of adverse health effects. frontiersin.org
These advanced approaches will enable more precise and less invasive monitoring of occupational exposure and a better understanding of the molecular mechanisms of toxicity.
Integration of Artificial Intelligence and Machine Learning in Isocyanate Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research and development. wiley.comresearchgate.net Their integration into isocyanate research promises to accelerate discovery and optimization across the entire lifecycle of this compound. iscientific.orgmdpi.com
Key areas for future integration include:
Synthesis Planning: AI-powered retrosynthesis tools can analyze vast reaction databases to propose novel and sustainable synthesis routes for this compound, identifying the most efficient catalysts and reaction conditions while minimizing hazardous byproducts. wiley.commdpi.com
Catalyst and Materials Design: ML models can predict the performance of new catalysts for isocyanate reactions or design novel polymers incorporating this compound by learning complex structure-property relationships. github.ioresearchgate.net This can drastically reduce the number of experiments needed, saving time and resources.
Predictive Toxicology: As mentioned, AI is central to developing the next generation of in silico toxicology models, enabling rapid hazard assessment for this compound and its potential reaction products. frontiersin.org
Process Optimization: ML algorithms can be used to optimize manufacturing processes in real-time, improving yield, reducing energy consumption, and ensuring safety by predicting and preventing potential process deviations.
Interdisciplinary Research on this compound for Circular Economy Initiatives
The transition from a linear "take-make-dispose" model to a circular economy necessitates a fundamental rethinking of material design, use, and end-of-life management. In this context, interdisciplinary research plays a pivotal role in developing materials that are not only functional but also sustainable. This compound, as a foundational chemical building block, is emerging as a subject of interest in such research, particularly in the creation of polymers designed for circularity. This involves collaboration across chemistry, materials science, environmental science, and chemical engineering to create and manage materials that can be safely returned to the biosphere or re-enter industrial cycles.
A significant area of this interdisciplinary focus is the synthesis of biodegradable polyurethanes. The degradation rate and mechanical properties of polyurethanes can be precisely controlled by carefully selecting the isocyanate, polyol, and chain extender used in their synthesis. researchgate.net While much of the research has centered on diisocyanates for cross-linked networks, the principles of tailoring degradability are applicable to polymers synthesized using monofunctional isocyanates like this compound as well. For instance, incorporating this compound could serve to cap polymer chains or modify the properties of biodegradable polymers, influencing their environmental fate. The development of such intentionally degradable polyurethanes for applications like temporary medical implants highlights the intersection of materials science and biomedical engineering. bezwadabiomedical.com
Another critical facet of the circular economy is the ability to recycle and upcycle materials. Recent advancements have demonstrated promising strategies for the chemical recycling of polyurethanes, enabling the recovery of valuable constituent monomers, including isocyanates. acs.orgnih.gov These recovered monomers can then be used to produce second-generation materials with properties comparable to the virgin polymers. acs.org While these studies often focus on more complex isocyanates used in commercial products, the underlying chemical principles could be adapted for waste streams containing polymers derived from this compound. This approach transforms waste into a valuable feedstock, aligning with the core tenets of a circular economy. paint.org
Furthermore, the concept of "design for circularity" is gaining traction, emphasizing the importance of material choice at the initial design phase of a product to ensure its longevity, repairability, and recyclability. covestro.com Interdisciplinary collaborations are crucial for integrating knowledge about chemical structure, material properties, and end-of-life options into the design process. mdpi.com Research into sustainable materials, including those derived from isocyanates, aims to reduce the dependency on fossil-based raw materials and minimize the carbon footprint of products. paint.org The valorization of plastic waste through chemical processes to create high-value products is a key strategy in this endeavor. researchgate.netrsc.org As research continues to evolve, the application of these principles to simpler isocyanates like this compound could open new avenues for creating a wider range of sustainable materials.
The following table summarizes the key research areas and their relevance to incorporating this compound into a circular economy framework.
| Research Area | Relevance to this compound in a Circular Economy | Key Disciplines Involved |
| Biodegradable Polymer Synthesis | Potential use in creating polymers with tailored degradation rates for specific applications, minimizing environmental persistence. researchgate.netbezwadabiomedical.com | Chemistry, Materials Science, Biomedical Engineering |
| Chemical Recycling and Upcycling | Development of methods to recover this compound from end-of-life products for the synthesis of new materials. acs.orgnih.goveurekalert.org | Chemical Engineering, Chemistry, Environmental Science |
| Design for Circularity | Incorporating the chemical properties of this compound into the design of products that are easier to recycle or safely biodegrade. covestro.commdpi.com | Materials Science, Product Design, Environmental Science |
| Waste Valorization | Transforming waste streams containing polymers derived from this compound into valuable chemical feedstocks. researchgate.netrsc.org | Chemistry, Chemical Engineering, Waste Management |
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing propyl isocyanate, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves reacting propylamine with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Purity validation requires gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular identity (m/z 85.1) and detect impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should verify structural integrity, with characteristic peaks for the isocyanate group (-NCO) at ~120–130 ppm in ¹³C NMR . Purity thresholds (>98%) must align with analytical standards for reproducibility in downstream reactions .
Q. How should researchers handle and store this compound to ensure safety and chemical stability?
- Methodological Answer : Due to its high reactivity (e.g., hydrolysis with water) and flammability (flash point 32°F), storage in flame-resistant cabinets under inert gas (N₂/Ar) is critical. Use sealed, corrosion-resistant containers (e.g., glass or PTFE-lined) at temperatures ≤4°C to prevent polymerization. Safety protocols must include fume hoods for manipulations and spill kits with dry sand or vermiculite to neutralize accidental releases .
Q. Which spectroscopic techniques are most reliable for characterizing this compound in complex mixtures?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy identifies the -NCO stretch at ~2250–2275 cm⁻¹. For mixtures, hyphenated techniques like GC-FTIR or LC-MS provide higher resolution. Quantitative analysis via titration (e.g., dibutylamine back-titration) ensures accurate determination of isocyanate content, especially when spectral overlaps occur .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in this compound’s reactivity data across different solvents?
- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict solvent effects on reaction pathways by calculating solvation free energies and transition states. For instance, polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, while non-polar solvents favor concerted mechanisms. Experimental validation via kinetic studies (UV-Vis monitoring) and solvent parameter correlations (e.g., Kamlet-Taft) can reconcile discrepancies .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for high-throughput studies?
- Methodological Answer : Implement statistical design of experiments (DoE) to optimize parameters (temperature, stoichiometry, catalyst loading). Process analytical technology (PAT), such as in-line FTIR or Raman spectroscopy, enables real-time monitoring. Rigorous quality control (QC) protocols, including reference standards and inter-laboratory validation, reduce variability .
Q. How do competing reaction pathways (e.g., isocyanate vs. urea formation) influence selectivity in this compound-based polymerizations?
- Methodological Answer : Kinetic studies using stopped-flow spectroscopy or differential scanning calorimetry (DSC) quantify reaction rates under varying conditions. For polyurethane formation, humidity control (<50 ppm H₂O) and catalyst selection (e.g., dibutyltin dilaurate vs. tertiary amines) are critical. Competing pathways are modeled via Arrhenius plots to identify temperature thresholds favoring desired products .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing contradictory toxicity data of this compound derivatives?
- Methodological Answer : Meta-analysis of dose-response datasets using random-effects models accounts for heterogeneity. Sensitivity analyses (e.g., leave-one-out) identify outlier studies. Confounding variables (e.g., solvent choice in cell assays) are addressed via multivariate regression. Reproducibility requires open-access data repositories (e.g., Zenodo) and adherence to FAIR principles .
Tables for Key Data
Table 1 : Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₄H₇NO |
| Molar Mass (g/mol) | 85.1 |
| Density (g/mL, 25°C) | 0.908 |
| Boiling Point (°C) | 83–84 |
| Vapor Pressure (mmHg, 25°C) | 83.9 |
| Refractive Index (n²⁰/D) | 1.394 |
Table 2 : Common Analytical Techniques and Their Applications
| Technique | Application | Key Parameters |
|---|---|---|
| GC-MS | Purity assessment, impurity profiling | m/z 85.1 (molecular ion) |
| FTIR | Functional group identification | ~2250–2275 cm⁻¹ (-NCO) |
| ¹³C NMR | Structural confirmation | δ 120–130 ppm (-NCO) |
| Titration | Quantification of -NCO groups | Dibutylamine equivalence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
